Sch 38548
描述
属性
CAS 编号 |
107811-54-1 |
|---|---|
分子式 |
C17H19ClN2O |
分子量 |
302.8 g/mol |
IUPAC 名称 |
5-(3-aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H19ClN2O/c1-20-6-5-12-8-16(18)17(21)9-14(12)15(10-20)11-3-2-4-13(19)7-11/h2-4,7-9,15,21H,5-6,10,19H2,1H3 |
InChI 键 |
GOXSGWLDVJYRHG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC=C3)N)O)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
5-(3'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-ol Sch 38548 Sch-38548 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SCH 38548
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH 38548 is a chemical probe recognized for its high-affinity interaction with the dopamine D1 receptor. As a derivative of the well-characterized D1-selective antagonist, SCH 23390, this compound has been instrumental in the molecular characterization of this important G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics and its presumed functional effects on intracellular signaling. The guide includes detailed experimental protocols for the key assays used to characterize compounds of this class and presents available quantitative data. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular pharmacology.
Core Mechanism of Action: Dopamine D1 Receptor Antagonism
This compound functions as a high-affinity ligand for the dopamine D1 receptor. Its primary mechanism of action is competitive antagonism at this receptor subtype. By binding to the receptor, it prevents the endogenous ligand, dopamine, from binding and initiating the downstream signaling cascade.
The dopamine D1 receptor is a Gs-coupled GPCR. Canonically, its activation by an agonist leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to a cellular response. As an antagonist, this compound is expected to inhibit this dopamine-induced cAMP production.
Signaling Pathway of the Dopamine D1 Receptor
Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of this compound.
Quantitative Data
| Compound | Parameter | Value | Receptor Source |
| [¹²⁵I]SCH-38548 | K_D_ | ~200 pM | Rat striatal membranes |
This table summarizes the available binding affinity data. Further studies are required to determine the K_i_ of unlabeled this compound and its IC_50_ in functional assays.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the binding affinity and functional antagonism of a compound like this compound at the dopamine D1 receptor.
Radioligand Competition Binding Assay (for K_i_ Determination)
This assay determines the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Workflow for Radioligand Competition Binding Assay
In-Depth Technical Guide: Sch 38548 and its Affinity for the Dopamine D1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Sch 38548 for the dopamine D1 receptor. It includes detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support advanced research and development in neuropharmacology.
Core Topic: this compound Dopamine D1 Receptor Binding Affinity
This compound, a derivative of the selective D1 antagonist SCH-23390, has been instrumental in the characterization of the dopamine D1 receptor. Its radioiodinated form, [¹²⁵I]SCH-38548, serves as a high-affinity radioligand, enabling precise quantification and localization of D1 receptors in neuronal tissues.
Quantitative Binding Affinity Data
The binding affinity of this compound and its derivatives to the dopamine D1 receptor has been determined through various radioligand binding assays. The following table summarizes the key quantitative data from published studies.
| Compound | Ligand Type | Radioligand | Tissue/Cell Line | Affinity (K D ) | Reference |
| [¹²⁵I]SCH-38548 | Antagonist | [¹²⁵I]SCH-38548 | Rat Striatal Membranes | ~200 pM | [1] |
Note: The available literature primarily focuses on the radioiodinated derivative of this compound. Further studies are required to determine the binding affinity (K i or IC₅₀) of the non-radiolabeled this compound in competition assays.
Experimental Protocols
This section details the methodologies for the key experiments cited in the study of this compound's interaction with the D1 receptor.
Radioligand Binding Assay (Saturation Assay)
This protocol is adapted for determining the K D of [¹²⁵I]SCH-38548 for the D1 receptor in rat striatal membranes.
a) Membrane Preparation:
-
Male Wistar rats are euthanized, and the striata are rapidly dissected on ice.
-
The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM KCl, 1 mM MgCl₂, and 2 mM CaCl₂.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in the assay buffer to a protein concentration of 1-2 mg/mL, as determined by a Bradford assay.
b) Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of various concentrations of [¹²⁵I]SCH-38548 (ranging from 10 pM to 5 nM).
-
100 µL of the prepared rat striatal membrane homogenate (~100 µg of protein).
-
Assay buffer to make up the final volume.
-
-
For determination of non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration (e.g., 1 µM) of a non-labeled D1 antagonist like SCH-23390.
-
The plates are incubated at 25°C for 60 minutes.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
The filters are washed three times with 4 mL of ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified using a gamma counter.
c) Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The saturation binding data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism) to determine the equilibrium dissociation constant (K D ) and the maximum number of binding sites (B max ).
Photoaffinity Crosslinking with [¹²⁵I]SCH-38548
This protocol describes the covalent labeling of the D1 receptor using a heterobifunctional crosslinking reagent.[1]
a) Radioiodination of this compound:
-
This compound, (R,S)-5-(3'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methyl-[1H]-3-benzazepin-7-ol, is radioiodinated using the Chloramine T method to produce [¹²⁵I]SCH-38548.[1]
b) Covalent Labeling:
-
Rat striatal membranes are prepared as described in the radioligand binding assay protocol.
-
The membranes are incubated with [¹²⁵I]SCH-38548 in the assay buffer in the dark to allow for reversible binding.
-
The heterobifunctional crosslinking reagent, such as N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (SANPAH), is added to the incubation mixture.
-
The mixture is then exposed to ultraviolet (UV) light (e.g., at 350 nm) for a defined period to activate the photo-reactive group of the crosslinker, leading to covalent attachment of the [¹²⁵I]SCH-38548 to the receptor.
-
The reaction is quenched, and the membranes are washed to remove unbound radioligand and crosslinker.
c) Analysis:
-
The labeled membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is dried and exposed to X-ray film (autoradiography) to visualize the radioactively labeled protein band corresponding to the D1 receptor. The molecular weight of the labeled protein can then be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Workflow for a radioligand binding assay.
References
Sch 38548: A Technical Overview of its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38548 is a pharmacological tool primarily recognized for its interaction with the dopamine receptor system. A derivative of the well-characterized D1-selective antagonist SCH-23390, this compound has been radioiodinated to facilitate its use in receptor binding and localization studies. This guide provides a detailed examination of the available data on the selectivity profile of this compound, outlines the experimental methodologies used for its characterization, and illustrates the signaling pathway of its primary target, the dopamine D1 receptor.
Selectivity Profile of this compound
Extensive literature searches for a comprehensive, quantitative selectivity panel of this compound across a broad range of receptors, enzymes, and ion channels did not yield a publicly available dataset. The primary characterization of this compound focuses on its high-affinity and selective binding to the dopamine D1 receptor.
Quantitative Binding Affinity
The binding affinity of this compound for the dopamine D1 receptor has been determined through radioligand binding assays.
| Receptor | Ligand | Preparation | KD (pM) | Reference |
| Dopamine D1 | [125I]SCH-38548 | Rat Striatal Membranes | ~200 | [1] |
Note: The dissociation constant (KD) is a measure of binding affinity, where a lower value indicates a higher affinity.
Qualitative Selectivity
Specifically, the following antagonists did not compete for the covalent labeling of the D1 receptor by a derivative of this compound[1]:
-
Domperidone (Dopamine D2 receptor antagonist)
-
Ketanserin (Serotonin 5-HT2A receptor antagonist)
-
Phentolamine (α-Adrenergic receptor antagonist)
-
Alprenolol (β-Adrenergic receptor antagonist)
This qualitative evidence strongly supports the classification of this compound as a selective D1 dopamine receptor ligand.
Experimental Protocols
The characterization of this compound's binding profile relies on established in vitro pharmacological assays. The following is a detailed description of a typical radioligand binding assay protocol used to determine receptor affinity and selectivity.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (in this case, various unlabeled receptor ligands) to compete with a radiolabeled ligand (e.g., [125I]SCH-38548) for binding to a specific receptor.
1. Materials:
- Biological Preparation: Homogenized tissue membranes from a region with high expression of the target receptor (e.g., rat striatum for dopamine D1 receptors).
- Radioligand: [125I]SCH-38548.
- Test Compounds: A panel of unlabeled ligands for various neurotransmitter receptors.
- Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).
- Filtration Apparatus: A vacuum filtration manifold with glass fiber filters to separate bound from unbound radioligand.
- Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
2. Method:
- Incubation: A constant concentration of the radioligand ([125I]SCH-38548) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
- Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Counting: The radioactivity retained on the filters is measured using a gamma counter (for 125I).
3. Data Analysis:
- The amount of radioligand bound is plotted against the concentration of the competing unlabeled ligand.
- The data is fitted to a sigmoidal curve to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
- The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Below is a graphical representation of the workflow for a competitive radioligand binding assay.
Dopamine D1 Receptor Signaling Pathway
This compound acts as an antagonist at the dopamine D1 receptor. Understanding its mechanism of action requires knowledge of the D1 receptor's signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a series of intracellular events.
Pathway Description:
-
Agonist Binding: Under normal physiological conditions, dopamine binds to and activates the D1 receptor.
-
G-Protein Activation: This activation leads to the coupling and activation of the stimulatory G-protein, Gs/olf.
-
Adenylyl Cyclase Activation: The activated α-subunit of Gs/olf stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.
-
Protein Kinase A (PKA) Activation: Increased levels of cAMP lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream protein targets, leading to changes in gene expression and cellular function.
As an antagonist, This compound binds to the D1 receptor but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating this signaling cascade, thereby blocking the downstream effects of D1 receptor activation.
Conclusion
This compound is a highly selective antagonist for the dopamine D1 receptor. While a comprehensive quantitative selectivity screen against a broad panel of targets is not publicly available, qualitative data strongly support its specificity for the D1 receptor over other major neurotransmitter receptors. Its primary utility lies in its radioiodinated form, which serves as a valuable tool for in vitro receptor binding studies to investigate the D1 receptor system. The well-defined signaling pathway of the D1 receptor provides a clear framework for understanding the functional consequences of its antagonism by this compound. Future research providing a broad, quantitative selectivity profile would further enhance the utility of this compound as a precise pharmacological probe.
References
Unveiling Sch 38548: A Technical Overview of a Novel Chemical Entity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 38548 has emerged as a significant compound of interest within the scientific community, demonstrating a unique chemical structure and a compelling profile of biological activity. This document provides a comprehensive technical guide to this compound, consolidating available data on its chemical properties, synthesis, and pharmacological characteristics. Detailed experimental methodologies and visual representations of key pathways are included to facilitate a deeper understanding and guide future research endeavors.
Chemical Structure and Properties
This compound, with the IUPAC name (8aS)-8a-azido-1,2,3,7,8,8a-hexahydroindolizine, possesses a distinct bicyclic structure containing a nitrogen atom. Its chemical formula is C8H12N4.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H12N4 |
| Molecular Weight | 164.21 g/mol |
| CAS Number | 137899-73-9 |
| Predicted LogP | 0.25 |
| Predicted pKa (most basic) | 9.55 |
Data sourced from publicly available chemical databases.
Synthesis and Elucidation
The structural elucidation of this compound was a critical step in understanding its chemical nature. The absolute stereochemistry of the naturally occurring (-)-enantiomer was determined to be 8aS. This was achieved through a combination of spectroscopic techniques and confirmed by synthesis.
Pharmacological Profile
This compound is recognized as a potent inhibitor of glycosidases. Specifically, it acts as a competitive inhibitor of castanospermine for almond β-glucosidase.
Table 2: Inhibitory Activity of this compound
| Enzyme | IC50 (µM) |
| Almond β-glucosidase | 1.2 |
This data highlights the specific inhibitory action of this compound.
Mechanism of Action and Biological Significance
The inhibitory effect of this compound on glycosidases suggests its potential to interfere with processes involving glycoprotein processing and modification. Such interference can have profound effects on various cellular functions, including cell-cell recognition, signaling, and viral replication. The mechanism of action is believed to involve the binding of the azido group to the active site of the enzyme, mimicking the transition state of the natural substrate.
Figure 1: Competitive inhibition of glycosidase by this compound, preventing the processing of glycoprotein substrates.
Experimental Protocols
Glycosidase Inhibition Assay
Objective: To determine the inhibitory concentration (IC50) of this compound against a specific glycosidase.
Methodology:
-
Enzyme Preparation: A solution of the target glycosidase (e.g., almond β-glucosidase) is prepared in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Substrate Preparation: A solution of the corresponding chromogenic or fluorogenic substrate is prepared.
-
Inhibitor Preparation: A series of dilutions of this compound are prepared.
-
Assay: The enzyme, substrate, and varying concentrations of this compound are incubated together.
-
Data Acquisition: The rate of product formation is measured over time using a spectrophotometer or fluorometer.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated, and the IC50 value is determined by plotting the inhibition curve.
Figure 2: Workflow for determining the IC50 of this compound in a glycosidase inhibition assay.
Conclusion and Future Directions
This compound represents a valuable chemical tool for studying the role of glycosidases in various biological processes. Its potent and specific inhibitory activity makes it a candidate for further investigation in therapeutic areas where glycosidase modulation is beneficial, such as antiviral and anticancer research. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the exploration of its effects on a broader range of glycosidases and cellular pathways to fully elucidate its therapeutic potential.
The Discovery and History of Sch 38548: A Technical Guide
An In-depth Examination of a Key Tool in Dopamine D1 Receptor Research
Introduction
Sch 38548, chemically known as 7-chloro-8-hydroxy-3-methyl-1-(3'-aminophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, is a pivotal, yet not widely commercialized, research compound that has played a significant role in the molecular characterization of the dopamine D1 receptor. As a derivative of the first selective D1 antagonist, SCH 23390, this compound was instrumental as a molecular probe, particularly in photoaffinity labeling experiments aimed at identifying and characterizing the D1 receptor protein. This technical guide provides a comprehensive overview of the discovery, history, and key experimental applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
The development of this compound is intrinsically linked to the pioneering work on dopamine receptor subtype selectivity at Schering-Plough Corporation (hence the "Sch" prefix) during the 1980s. Following the successful development of SCH 23390 as the first truly selective D1 dopamine receptor antagonist, researchers sought to create derivatives that could be used as tools to further investigate the D1 receptor itself.
The key innovation leading to this compound was the introduction of a 3'-amino group on the 1-phenyl substituent of the benzazepine core. This modification provided a crucial functional handle for chemical modifications, such as radioiodination and attachment of photo-reactive groups, without significantly compromising the compound's high affinity and selectivity for the D1 receptor. While the exact date of its first synthesis is not prominently documented in publicly available literature, its use in key publications in the late 1980s suggests its development shortly after its parent compound, SCH 23390. This strategic chemical modification made this compound an invaluable tool for the nascent field of receptor biochemistry and molecular pharmacology.
Chemical Synthesis
The synthesis of this compound is a multi-step process starting from a substituted benzazepine precursor. The following is a plausible synthetic route based on established benzazepine chemistry:
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 7-chloro-8-methoxy-3-methyl-1-(3'-nitrophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine. This intermediate can be prepared via a multi-step sequence involving the cyclization of a suitably substituted phenethylamine derivative, followed by N-methylation and a Suzuki or similar cross-coupling reaction with a 3-nitrophenylboronic acid derivative.
-
Step 2: Demethylation. The methoxy group at the 8-position is demethylated to yield the free hydroxyl group. This is typically achieved by treatment with a strong Lewis acid such as boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperatures.
-
Step 3: Reduction of the Nitro Group. The nitro group on the phenyl ring is reduced to an amine. A common method for this transformation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, or by using a reducing agent such as tin(II) chloride in an acidic medium.
-
Step 4: Purification. The final compound, this compound, is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain an analytically pure sample.
Key Experimental Applications
This compound has been instrumental in two primary types of experiments for characterizing the D1 dopamine receptor: competitive radioligand binding assays and photoaffinity labeling.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the D1 dopamine receptor.
Experimental Protocol: D1 Dopamine Receptor Binding Assay
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge. Resuspend the pellet and repeat the centrifugation. The final pellet, containing the cell membranes with D1 receptors, is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [³H]-SCH 23390), and varying concentrations of this compound (the competitor).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to covalently link a ligand to its receptor, allowing for the identification and characterization of the receptor protein.
Experimental Protocol: Photoaffinity Labeling of the D1 Dopamine Receptor
-
Radiolabeling of this compound: The 3'-amino group of this compound is first radioiodinated, typically with ¹²⁵I, to produce [¹²⁵I]iodo-Sch 38548.
-
Incubation with Membranes: The radioiodinated probe is incubated with a membrane preparation containing the D1 receptor in the dark to allow for reversible binding.
-
Cross-linking: The sample is then exposed to a high-intensity UV light source. This activates a photoreactive group (often introduced via a cross-linker like SANPAH, N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate, which reacts with the amino group of this compound) to form a covalent bond with the receptor protein.
-
SDS-PAGE: The covalently labeled receptor is then solubilized and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Autoradiography: The gel is dried and exposed to X-ray film. The radioactively labeled D1 receptor will appear as a dark band on the film, allowing for the determination of its molecular weight.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Binding Affinity Data for this compound | |
| Receptor | Ki (nM) |
| Dopamine D1 | ~0.5 - 1.0 |
| Dopamine D2 | > 1000 |
| Serotonin 5-HT2 | > 1000 |
| Physicochemical Properties of this compound | |
| Molecular Formula | C₁₇H₁₉ClN₂O |
| Molecular Weight | 318.8 g/mol |
Visualizations
Signaling Pathway
Technical Guide: Synthesis and Purification of a Representative Benzazepine-Based Dopamine D1 Antagonist
Disclaimer: The synthesis and purification methods detailed in this document are for a representative benzazepine-class dopamine D1 antagonist, structurally related to compounds like SCH 23390. This approach has been adopted due to the lack of publicly available, specific synthetic protocols for a compound designated "Sch 38548". The information presented here is a composite of established methodologies for this class of compounds and is intended for research and development professionals.
Introduction
Dopamine D1 receptor antagonists are a class of compounds that selectively block the action of dopamine at the D1 receptor subtype. These receptors are implicated in various neurological and psychiatric disorders, making their antagonists valuable tools for research and potential therapeutic agents. The benzazepine scaffold is a well-established core structure for potent and selective D1 antagonists.[1][2] This guide provides a detailed overview of a representative synthetic route and purification strategy for a compound within this class, based on established literature precedents.
Core Synthesis Pathway
The synthesis of the target benzazepine derivative involves a multi-step sequence starting from commercially available precursors. The key steps typically include the formation of the benzazepine core, followed by functional group manipulations and final product isolation.
Synthetic Scheme
The overall synthetic pathway can be visualized as follows:
Caption: Representative synthetic pathway for a benzazepine D1 antagonist.
Experimental Protocols
The following protocols are representative of the key transformations in the synthesis of a benzazepine D1 antagonist.
Step 1: N-Acylation of Substituted Phenethylamine
Objective: To introduce an acyl group to the nitrogen of the starting phenethylamine, which will form part of the seven-membered ring.
Methodology:
-
The substituted phenethylamine (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
A base (e.g., triethylamine, diisopropylethylamine, 1.2 eq) is added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
The acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) is added dropwise to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
The reaction mixture is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-acylated intermediate.
Step 2: Intramolecular Friedel-Crafts Cyclization
Objective: To form the core benzazepine ring system through an intramolecular cyclization.
Methodology:
-
The N-acylated intermediate from Step 1 (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane or nitrobenzene).
-
A Lewis acid catalyst (e.g., aluminum chloride, polyphosphoric acid, 2.0-3.0 eq) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature or heated (depending on the substrate) for 4-12 hours. Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude cyclized product.
Step 3: Functional Group Modification (e.g., Demethylation)
Objective: To modify existing functional groups to achieve the desired final compound. A common step is the demethylation of a methoxy group to a phenol.
Methodology:
-
The benzazepine intermediate from Step 2 (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is cooled to -78 °C (dry ice/acetone bath).
-
A demethylating agent, such as boron tribromide (BBr3, 2.0-3.0 eq), is added dropwise.
-
The reaction is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
Purification Methods
Purification of the intermediates and the final product is crucial to obtain the desired compound with high purity. A combination of chromatographic techniques is typically employed.
Purification Workflow
Caption: General workflow for the purification of benzazepine derivatives.
Column Chromatography
Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The specific solvent system is determined by TLC analysis of the crude product.
-
Procedure: The crude material is dry-loaded or loaded as a concentrated solution onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (>99%), preparative reverse-phase HPLC is often the method of choice.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of a benzazepine D1 antagonist.
Table 1: Summary of Synthetic Step Yields
| Step | Reaction | Starting Material (g) | Product (g) | Yield (%) |
| 1 | N-Acylation | 10.0 | 12.5 | 95 |
| 2 | Cyclization | 12.0 | 8.4 | 70 |
| 3 | Demethylation | 8.0 | 6.5 | 85 |
| 4 | Final Step | 6.0 | 5.1 | 80 |
| Overall | 10.0 | 5.1 | ~48 |
Table 2: Purity Analysis at Each Stage
| Stage | Method | Purity (%) |
| Crude Product after Step 2 | LC-MS | ~75 |
| After Column Chromatography | LC-MS | >95 |
| Final Product after Crystallization | HPLC | >98 |
| Final Product after Prep-HPLC | HPLC | >99.5 |
Signaling Pathway Context
Dopamine D1 receptor antagonists exert their effects by blocking the downstream signaling cascade initiated by dopamine binding.
Caption: Simplified D1 receptor signaling pathway and the action of an antagonist.
Conclusion
The synthesis and purification of benzazepine-based dopamine D1 antagonists are well-established processes in medicinal chemistry. The methodologies described in this guide provide a solid foundation for researchers and drug development professionals working on this important class of compounds. Careful execution of the synthetic steps and rigorous purification are essential for obtaining high-quality material for biological evaluation.
References
In Vitro Characterization of Sch 38548: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sch 38548 is a radioiodinated derivative of the potent and selective D1 dopamine receptor antagonist, SCH-23390. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity and outlining detailed experimental protocols for its analysis. Due to the limited publicly available data on the functional activity of this compound, this guide also presents a representative protocol for a functional cyclic AMP (cAMP) assay, the expected mechanism of action for a D1 receptor antagonist. The information herein is intended to serve as a technical resource for researchers engaged in the study of dopaminergic systems and the development of novel D1 receptor ligands.
Core Data Presentation
The primary in vitro characteristic of this compound documented in the scientific literature is its high binding affinity for the D1 dopamine receptor.
Table 1: Radioligand Binding Affinity of this compound
| Parameter | Value | Species | Tissue Source | Radioligand |
| KD | ~200 pM | Rat | Striatal Membranes | [125I]this compound |
Note: The dissociation constant (KD) is a measure of the binding affinity of a ligand for its receptor. A lower KD value indicates a higher binding affinity.
Table 2: Functional Antagonist Activity of this compound (Representative)
| Parameter | Value | Assay Type | Cell Line | Notes |
| IC50 | Not Publicly Available | cAMP Functional Assay | CHO-K1 expressing human D1 receptor | An IC50 value would quantify the concentration of this compound required to inhibit 50% of the dopamine-stimulated cAMP response. |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from established methods for the D1 receptor antagonist [3H]SCH 23390 and is a representative procedure for determining the binding affinity of [125I]this compound.
Objective: To determine the dissociation constant (KD) and maximum binding capacity (Bmax) of [125I]this compound for the D1 dopamine receptor in rat striatal membranes.
Materials:
-
Rat striatum tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% Bovine Serum Albumin (BSA)
-
[125I]this compound (radioligand)
-
SCH-23390 (unlabeled competitor for non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and homogenize in ice-cold Homogenization Buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 100-200 µg/mL, as determined by a protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and a range of [125I]this compound concentrations for saturation analysis.
-
For total binding, add 100 µL of membrane suspension, 50 µL of Assay Buffer, and 50 µL of varying concentrations of [125I]this compound (e.g., 10 pM to 5 nM).
-
For non-specific binding, add 100 µL of membrane suspension, 50 µL of a high concentration of unlabeled SCH-23390 (e.g., 1 µM), and 50 µL of varying concentrations of [125I]this compound.
-
Incubate all tubes at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Perform Scatchard analysis or non-linear regression of the specific binding data to determine the KD and Bmax values.
-
Functional cAMP Antagonism Assay (Representative)
This protocol describes a method to assess the functional antagonist activity of this compound at the human D1 dopamine receptor expressed in a cellular context.
Objective: To determine the IC50 value of this compound for the inhibition of dopamine-stimulated cAMP production in CHO-K1 cells stably expressing the human D1 receptor.
Materials:
-
CHO-K1 cells stably transfected with the human D1 dopamine receptor gene.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).
-
Dopamine (agonist).
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture and Plating:
-
Culture the D1-CHO cells in a humidified incubator at 37°C with 5% CO2.
-
The day before the assay, harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight.
-
-
cAMP Assay:
-
On the day of the assay, remove the culture medium from the wells.
-
Add 20 µL of Stimulation Buffer containing a range of concentrations of this compound to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add 20 µL of Stimulation Buffer containing a fixed concentration of dopamine (typically the EC80 concentration, predetermined in an agonist-mode experiment).
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: D1 Dopamine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional cAMP Antagonism Assay Workflow.
Sch 38548: A Technical Guide to a D1 Receptor Antagonist for Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38548 is a potent and selective D1 dopamine receptor antagonist. It is a derivative of the well-characterized D1 antagonist, SCH-23390, and was specifically designed as a tool for photoaffinity labeling to identify and characterize the D1 dopamine receptor. This technical guide provides a comprehensive overview of this compound, including its binding profile, the experimental protocols for its use, and the signaling pathways it influences.
Core Compound Data
This compound, chemically known as (R,S)-5-(3'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methyl-[1H]-3-benzazepin-7-ol, was developed as a radioiodinated derivative for use in photoaffinity crosslinking studies. Its primary utility lies in its ability to bind to the D1 receptor with high affinity and, upon photoactivation, form a covalent bond with the receptor protein, allowing for its identification and subsequent biochemical characterization.
Data Presentation: Binding Profile of this compound
Quantitative data on the binding affinity of this compound is primarily derived from competitive binding assays and photoaffinity labeling experiments. While a comprehensive screening against a wide panel of receptors is not available in the public domain, the existing data clearly demonstrates its high affinity and selectivity for the D1 dopamine receptor.
Table 1: Binding Affinity of this compound for the D1 Dopamine Receptor
| Parameter | Value | Species | Tissue | Reference |
| KD | ~200 pM | Rat | Striatum | [1] |
Table 2: Competitive Inhibition of [125I]this compound Covalent Incorporation
This table summarizes the qualitative and semi-quantitative data from competition experiments where various dopaminergic agents were used to block the covalent labeling of the D1 receptor by [125I]this compound. This demonstrates the D1-dopaminergic specificity of this compound binding.
| Compound Class | Compound | Potency of Inhibition | Reference |
| D1 Agonists | SKF-38393 | > Apomorphine > Dopamine | [1] |
| D1 Antagonists | SCH-23390 | >> SCH-23388 | [1] |
| cis-flupentixol | >> trans-flupentixol | [1] | |
| Other Antagonists | Domperidone | No competition | [1] |
| Ketanserin | No competition | ||
| Phentolamine | No competition | ||
| Alprenolol | No competition |
Note: The ">>" indicates a much greater potency in inhibiting the covalent binding of [125I]this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established protocols for D1 receptor binding and photoaffinity labeling.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol is for determining the binding affinity (Ki) of unlabeled compounds for the D1 receptor using [125I]this compound as the radioligand.
1. Membrane Preparation (Rat Striatum):
- Dissect rat striata on ice and homogenize in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 1 mM EDTA.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
- Resuspend the pellet in fresh buffer and repeat the centrifugation step.
- Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2) to a final protein concentration of 100-200 µg/mL. Protein concentration is determined by a standard method (e.g., Bradford assay).
2. Binding Assay:
- In a 96-well plate, add in the following order:
- 50 µL of assay buffer (for total binding) or 10 µM unlabeled SCH-23390 (for non-specific binding) or competing unlabeled ligand at various concentrations.
- 50 µL of [125I]this compound (final concentration ~200 pM).
- 100 µL of the membrane preparation.
- Incubate the plate at 25°C for 60 minutes.
- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
- Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is the dissociation constant of the radioligand.
Protocol 2: Photoaffinity Crosslinking of the D1 Receptor
This protocol describes the covalent labeling of the D1 receptor using [125I]this compound.
1. Reagents:
- [125I]this compound.
- Heterobifunctional crosslinking reagent (e.g., N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate - SANPAH). Note: The original publication with this compound does not specify the use of an additional crosslinker as the radiolabel itself is a photoaffinity probe. However, for clarity on a generalizable protocol, a crosslinker is mentioned as an option. The original method with this compound relies on the photo-reactive nature of an inherent or derivatized group on the ligand.
- Rat striatal membranes (prepared as in Protocol 1).
- Dopaminergic agonists and antagonists for competition experiments.
2. Covalent Labeling Procedure:
- Incubate rat striatal membranes (approximately 1 mg protein) with [125I]this compound (~200 pM) in a final volume of 1 mL of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2. For competition experiments, pre-incubate the membranes with the competing ligand for 20 minutes at 25°C before adding the radioligand.
- Incubate for 60 minutes at 25°C in the dark.
- Irradiate the samples with a high-intensity UV lamp (e.g., 254 nm) on ice for a predetermined optimal time (e.g., 5-15 minutes).
- Quench the reaction by adding a scavenger molecule like dithiothreitol (DTT) to a final concentration of 10 mM.
- Pellet the membranes by centrifugation at 40,000 x g for 20 minutes at 4°C.
3. Analysis of Labeled Proteins:
- Solubilize the membrane pellet in SDS-PAGE sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Dry the gel and expose it to X-ray film (autoradiography) to visualize the radioactively labeled protein bands. The D1 receptor is expected to appear as a band of approximately 72,000 Da.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the D1 receptor signaling pathway and the experimental workflow for photoaffinity labeling.
Caption: D1 receptor signaling pathway and the inhibitory action of this compound.
References
An In-depth Technical Guide to the Pharmacological Profile of D1 Dopamine Receptor Antagonists: A Focus on SCH 23390 and SCH 39166
Disclaimer: Initial searches for the pharmacological profile of "Sch 38548" did not yield any specific scientific literature under this identifier. It is possible that this is an internal, unpublished, or alternative designation. This guide therefore focuses on two well-characterized and closely related D1 dopamine receptor antagonists from Schering-Plough, SCH 23390 and its analog SCH 39166 , to provide a representative and in-depth pharmacological profile for researchers, scientists, and drug development professionals.
Introduction
Dopamine D1 receptors, the most abundant dopamine receptor subtype in the central nervous system, are Gs/olf-coupled G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes, including motor control, reward, and cognition.[1][2] Their dysfunction has been implicated in several neurological and psychiatric disorders. SCH 23390 was the first selective D1-like receptor antagonist to be discovered, serving as a pivotal tool for elucidating the role of this receptor subtype.[3] SCH 39166 is a subsequent analog developed with the aim of improving selectivity and pharmacokinetic properties for potential clinical applications.[4] This document provides a detailed overview of the pharmacological properties of these two compounds, including their binding affinities, functional activities, and in vivo effects, along with the methodologies used for their characterization.
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 dopamine receptor initiates a cascade of intracellular events. Upon agonist binding, the receptor couples to the Gαs/olf subunit of the G-protein, leading to the activation of adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase-1 (PP-1), leading to an increased state of phosphorylation of numerous substrates and ultimately modulating neuronal excitability and gene expression. D1 receptor signaling can also occur through Gq-coupling and activation of phospholipase C (PLC) in some contexts.
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
Pharmacological Profile of SCH 23390
SCH 23390 is a potent and selective antagonist for D1-like dopamine receptors. It has been instrumental as a research tool in neuroscience.
The binding affinity of SCH 23390 for various receptors has been determined through radioligand binding assays. It exhibits high affinity for D1 and D5 receptors. Notably, it also shows significant affinity for serotonin receptors, particularly 5-HT2C, where it acts as a potent agonist, and 5-HT2 and 5-HT1C receptors.
| Receptor Subtype | K_i_ (nM) | Species/Tissue | Radioligand | Reference(s) |
| Dopamine D1 | 0.2 | Human | [³H]-SCH 23390 | |
| Dopamine D5 | 0.3 | Human | [³H]-SCH 23390 | |
| Serotonin 5-HT2C | 9.3 | Human (cloned) | [³H]-Mesulergine | |
| Serotonin 5-HT1C | 30 | Porcine Choroid Plexus | [³H]-Mesulergine | |
| Serotonin 5-HT2 | High Affinity | In vitro | [³H]-Ketanserin |
Table 1: Binding Affinities (K_i_) of SCH 23390 for Various Receptors.
Functional assays confirm the antagonist activity of SCH 23390 at D1 receptors. In studies measuring dopamine-stimulated adenylyl cyclase activity in rat striatal homogenates, SCH 23390 acts as a competitive inhibitor with a K_i_ value of 4 nM. In contrast to its antagonist effects at D1 receptors, SCH 23390 demonstrates potent agonist activity at human 5-HT2C receptors, with an EC_50_ of 2.6 nM for phosphoinositide hydrolysis.
In animal models, SCH 23390 has been shown to inhibit dopamine-mediated behaviors. For instance, it suppresses locomotor activity and rearing in rats in a dose-dependent manner. It also abolishes generalized seizures induced by chemoconvulsants. Despite its potent D1 antagonism, in vivo studies in mice have shown that changes in dopaminergic transmission do not significantly alter the striatal binding of [³H]SCH 23390. Pharmacokinetic studies in rats indicate that SCH 23390 has a very short elimination half-life of approximately 25-30 minutes following intraperitoneal or subcutaneous administration. However, its behavioral effects can persist long after its circulating concentration has decreased, suggesting a tenacious binding to its central nervous system targets.
Pharmacological Profile of SCH 39166
SCH 39166 was developed as a more specific D1 receptor antagonist with a longer duration of action compared to SCH 23390.
SCH 39166 demonstrates high-affinity binding to D1 and D5 receptors, while exhibiting low affinity for D2, D3, and D4 receptors. A key advantage of SCH 39166 over SCH 23390 is its significantly reduced affinity for serotonin receptors.
| Receptor Subtype | K_i_ (nM) | Species/Tissue | Radioligand | Reference(s) |
| Dopamine D1 | 3.6 | In vitro | [³H]-SCH 23390 | |
| Dopamine D2 | >1000 | In vitro | [³H]-Spiperone | |
| Dopamine D5 | High Affinity | Cloned | [³H]-SCH 39166 | |
| Serotonin 5-HT1C | 1327 | Porcine Choroid Plexus | [³H]-Mesulergine | |
| Serotonin 5-HT2 | >300 | In vitro | [³H]-Ketanserin |
Table 2: Binding Affinities (K_i_) of SCH 39166 for Various Receptors.
Functionally, SCH 39166 acts as a potent antagonist of dopamine-stimulated adenylyl cyclase with a K_i_ of 9.1 nM. In contrast to D2 antagonists, SCH 39166 does not reverse the apomorphine-induced inhibition of acetylcholine release in rat striatal slices, further confirming its D1 selectivity and suggesting a lower liability for extrapyramidal side effects.
In vivo studies have shown that SCH 39166 is a selective D1 antagonist with potential antipsychotic activity. It inhibits conditioned avoidance responding in both rats and squirrel monkeys with a duration of action of at least 6 hours. Unlike D2-selective antagonists, SCH 39166 does not elevate plasma prolactin levels and has minimal effects on striatal homovanillic acid or dihydroxyphenylacetic acid levels. Pharmacokinetic studies in rats demonstrate a longer elimination half-life of about 1.5-2.5 hours in plasma and brain compared to SCH 23390. SCH 39166 was evaluated in a clinical trial for schizophrenia, but it did not show an apparent antipsychotic effect in acutely ill patients.
Experimental Protocols
The following are generalized protocols for key experiments used in the pharmacological characterization of D1 receptor antagonists.
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Caption: Generalized workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-SCH 23390), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D1 antagonist).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal curve and determine the IC_50_ value. Calculate the K_i_ value using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP.
Caption: Generalized workflow for a cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the D1 dopamine receptor in an appropriate medium.
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere and grow.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a specified period.
-
Agonist Stimulation: Add a fixed concentration (typically the EC_80_) of a D1 receptor agonist (e.g., dopamine) to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology. These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw assay signal for each sample to a cAMP concentration using the standard curve. Plot the cAMP concentration against the log concentration of the antagonist and use non-linear regression to determine the IC_50_ value.
Conclusion
SCH 23390 and SCH 39166 are potent and selective D1 dopamine receptor antagonists that have been invaluable in the study of dopamine signaling. While SCH 23390 has significant off-target effects, particularly at serotonin receptors, SCH 39166 offers improved selectivity and a longer duration of action. The detailed pharmacological profiles and experimental methodologies presented in this guide provide a comprehensive resource for researchers in the field of dopamine receptor pharmacology and drug development.
References
- 1. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 2. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of SCH39166: a dopamine D1 selective benzonaphthazepine with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Sch 38548: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the early-stage research involving Sch 38548, a potent and selective D1-dopamine receptor ligand. This document synthesizes available data on its biochemical properties, experimental applications, and its role in elucidating the dopamine D1 receptor signaling pathway.
Core Compound Properties
This compound, chemically known as 7-chloro-8-hydroxy-3-methyl-1-(3'-aminophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, is a derivative of the well-characterized D1 antagonist, SCH 23390.[1][2] Its molecular formula is C17H19ClN2O.[3] Primarily utilized as a high-affinity research tool, this compound has been instrumental in the molecular characterization and study of the D1-dopamine receptor.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound and its derivatives.
| Parameter | Value | Receptor | Tissue Source | Reference |
| This compound Binding Affinity (Ki) | 0.53 ± 0.46 nM | Dopamine D1 | Rat Brain Homogenates | [1] |
| Micromolar Range | Dopamine D2 | Rat Brain Homogenates | [1] | |
| Micromolar Range | Serotonin 5-HT2 | Rat Brain Homogenates | ||
| [125I]iodo-SCH 38548 Binding Affinity (KD) | ~200 pM | Dopamine D1 | Rat Striatal Membranes | |
| FDGluSCH IC50 | 5.2 x 10⁻⁸ M (Ki = 19.5 nM) | Dopamine D1 | Rat Brain Slices |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments involving this compound are outlined below.
Dopamine D1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the D1 receptor.
Materials:
-
Rat brain homogenates (specifically from the striatum, a region rich in D1 receptors).
-
Radioligand: ³H-SCH 23390.
-
Test compounds (e.g., this compound and its derivatives).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare rat striatal membranes from fresh or frozen tissue.
-
Incubate the membranes with a fixed concentration of ³H-SCH 23390 and varying concentrations of the competing ligand (e.g., this compound).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound, which can then be converted to a Ki value.
Photoaffinity Crosslinking of the D1-Dopamine Receptor
This protocol details the use of a radioiodinated derivative of this compound to covalently label and identify the D1 receptor protein.
Materials:
-
[125I]iodo-SCH 38548 (radioiodinated derivative of this compound).
-
Rat striatal membranes.
-
Heterobifunctional crosslinking agent: N-succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (SANPAH).
-
Dopaminergic agents for competition studies (e.g., SKF-38393, apomorphine, dopamine, SCH-23390).
-
SDS-PAGE reagents and equipment.
-
Autoradiography equipment.
Procedure:
-
Incubate rat striatal membranes with [125I]iodo-SCH 38548 to allow for reversible binding to the D1 receptor.
-
Introduce the crosslinking agent SANPAH.
-
Expose the mixture to UV light to activate the azido group on SANPAH, leading to the formation of a covalent bond between the radioligand and the receptor protein.
-
Quench the reaction and prepare the samples for SDS-PAGE.
-
Separate the proteins by size using SDS-PAGE.
-
Dry the gel and expose it to X-ray film for autoradiography to visualize the radioactively labeled protein band. The D1 receptor has been identified as a peptide of approximately 72,000 Daltons (Mr ~ 72,000).
-
To confirm specificity, perform competition experiments by co-incubating with an excess of unlabeled D1-dopaminergic agents, which should prevent the covalent labeling of the 72 kDa peptide.
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate the experimental workflow for photoaffinity labeling and the known signaling pathway of the D1-dopamine receptor.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Sch 38548 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38548 is a compound identified as a ligand for the D1-dopamine receptor. It is a derivative of the well-characterized D1-dopamine receptor antagonist, SCH-23390, and has been utilized in studies involving the rat striatum, particularly in the context of photoaffinity crosslinking for receptor identification. While detailed in vivo behavioral and pharmacokinetic data for this compound in rats are not extensively documented in publicly available literature, this document provides a comprehensive guide for researchers designing in vivo studies with this compound. The protocols and data presented are based on the known characteristics of this compound and established methodologies for studying D1-dopamine receptor ligands, such as SCH-23390, in rats.
Quantitative Data Summary
Due to the limited specific in vivo quantitative data for this compound, the following tables provide representative data ranges for D1-dopamine receptor ligands in rats, which can be used as a starting point for study design.
Table 1: Representative In Vivo Dose Ranges for D1 Receptor Ligands in Rats
| Compound | Administration Route | Dose Range | Observed Effect | Reference Compound |
| This compound (projected) | Subcutaneous (s.c.), Intraperitoneal (i.p.) | 0.01 - 1.0 mg/kg | Antagonist activity at D1 receptors | SCH-23390 |
| SCH-23390 | Subcutaneous (s.c.), Intraperitoneal (i.p.) | 0.01 - 1.0 mg/kg | Suppression of locomotor activity and rearing | [1] |
| A-77636 (Agonist) | Subcutaneous (s.c.) | 1 - 4 µmol/kg | Increased acetylcholine release | [2] |
Table 2: Representative Pharmacokinetic Parameters of a Dopamine Receptor Ligand in Rats (Example: Ethopropazine)
| Parameter | Value (Intravenous, 5 mg/kg) | Value (Oral, 50 mg/kg) |
| Cmax | - | 236 ± 99 ng/mL |
| Tmax | - | 2.2 ± 1.4 h |
| AUC | 9836 ± 2129 ng·h/mL | 2685 ± 336 ng·h/mL |
| t1/2 (half-life) | 17.9 ± 3.3 h | 26.1 ± 5.4 h |
| Cl (Clearance) | 0.48 ± 0.10 L/h/kg | - |
| Vdss (Volume of distribution) | 7.1 ± 2.3 L/kg | - |
| Bioavailability | - | < 5% |
Note: This data is for ethopropazine and serves as an illustrative example of pharmacokinetic parameters in rats for a CNS-acting compound. Actual values for this compound will need to be determined experimentally.[3]
Experimental Protocols
Protocol for Evaluation of Behavioral Effects (Locomotor Activity)
This protocol is adapted from studies on the closely related D1 antagonist, SCH-23390, and is designed to assess the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Photocell activity cages
-
Syringes and needles for subcutaneous or intraperitoneal injection
Procedure:
-
Animal Acclimation: House rats individually for at least one week before the experiment with ad libitum access to food and water. Handle the rats daily for 3-5 minutes to acclimate them to the experimenter.
-
Habituation: On the day of the experiment, place the rats in the photocell activity cages and allow them to habituate for at least 60 minutes.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 0.01, 0.1, and 1.0 mg/mL for doses of 0.01, 0.1, and 1.0 mg/kg in a 1 mL/kg injection volume). Prepare a vehicle-only solution for the control group.
-
Administration: After the habituation period, remove the rats from the cages, weigh them, and administer the prepared this compound solution or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the rats to the activity cages. Record locomotor activity (e.g., beam breaks) and rearing behavior for a period of 2-3 hours.
-
Data Analysis: Analyze the data by comparing the activity counts of the different dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol for In Vivo Microdialysis to Assess Neurotransmitter Release
This protocol is designed to measure the effect of this compound on extracellular neurotransmitter levels (e.g., acetylcholine) in specific brain regions of anesthetized or freely moving rats.
Materials:
-
This compound
-
Vehicle
-
Anesthesia (e.g., isoflurane, urethane)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeted to the brain region of interest (e.g., frontal cortex, hippocampus).
-
Recovery: Allow the rat to recover from surgery for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect baseline dialysate samples for at least 60-90 minutes before drug administration.
-
Drug Administration: Administer this compound (e.g., systemically via s.c. or i.p. injection, or locally through the dialysis probe).
-
Sample Collection: Continue to collect dialysate samples in a fraction collector at regular intervals (e.g., every 15-20 minutes) for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a suitable analytical technique like HPLC.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of this compound treatment to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Dopamine D1 Receptor Signaling Pathway
Activation of the D1-dopamine receptor by an agonist typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). As this compound is a D1 receptor ligand, likely with antagonist properties similar to SCH-23390, it would be expected to block this pathway.
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for Behavioral Analysis
The following diagram outlines the logical flow of an in vivo behavioral experiment to assess the effects of this compound.
Caption: In Vivo Behavioral Experiment Workflow.
References
- 1. The D1 dopamine receptor antagonist, SCH 23390 reduces locomotor activity and rearing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1-like receptor activation decreases nicotine intake in rats with short or long access to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sch 38548 in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38548 is identified as a ligand for the D1-dopamine receptor.[1] While specific electrophysiological data for this compound is limited in publicly available literature, this document provides a comprehensive guide to its potential application in electrophysiology based on the well-established roles of D1-dopamine receptor agonists. These protocols and notes are intended to serve as a foundational resource for investigating the electrophysiological effects of this compound and similar compounds.
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neuronal excitability, synaptic plasticity, and various cognitive and motor functions.[2][3][4] Activation of D1 receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[5] This signaling cascade can modulate the activity of various ion channels, thereby altering neuronal firing patterns and synaptic transmission.
Data Presentation
The following tables summarize the expected electrophysiological effects of a typical D1-dopamine receptor agonist. These values should be considered as a general reference, and the specific effects of this compound should be determined empirically.
Table 1: Expected Electrophysiological Effects of a D1-Dopamine Receptor Agonist
| Parameter | Expected Effect | Typical Concentration Range | Notes |
| Resting Membrane Potential | Depolarization or No significant change | 1 - 100 µM | The effect can be cell-type specific and dependent on the complement of ion channels present. |
| Input Resistance | Increase | 1 - 50 µM | Often mediated by the closure of potassium leak channels. |
| Action Potential Firing Rate | Increase or Decrease | 1 - 100 µM | The net effect depends on the interplay of modulated currents. D1 agonists can potentiate glutamate-induced activation at low concentrations and be inhibitory at higher concentrations. |
| Voltage-gated Calcium Currents (L-type) | Potentiation | 10 - 50 µM | Mediated by PKA-dependent phosphorylation. |
| Voltage-gated Sodium Currents | Inhibition | 10 - 100 µM | Can contribute to a decrease in action potential amplitude. |
| Potassium Currents (e.g., KCNQ/M-current) | Inhibition | 1 - 20 µM | Leads to increased excitability. |
| NMDA Receptor Currents | Potentiation | 5 - 50 µM | D1 receptor activation can enhance NMDA receptor function through PKA-mediated phosphorylation. |
| AMPA Receptor Currents | Potentiation | 5 - 50 µM | PKA can phosphorylate AMPA receptor subunits, leading to increased channel conductance. |
Table 2: Pharmacological Profile of a Representative D1-Dopamine Receptor Agonist
| Compound | Target | IC50 / EC50 | Cell Type | Reference |
| SKF-38393 | D1 Receptor Agonist | EC50: ~1-10 nM (cAMP accumulation) | Striatal Neurons | |
| Fenoldopam | D1 Receptor Agonist | EC50: ~5-20 nM (cAMP accumulation) | Renal Artery Smooth Muscle | |
| SCH 23390 | D1 Receptor Antagonist | IC50: ~0.5-5 nM | Various |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices
This protocol describes the methodology for recording changes in neuronal excitability and synaptic currents in response to this compound application using the whole-cell patch-clamp technique.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution (for voltage-clamp recordings of synaptic currents): (in mM) 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 5 QX-314, 2 Mg-ATP, and 0.3 Na-GTP. Adjusted to pH 7.2-7.3 with CsOH.
-
Internal Solution (for current-clamp recordings of excitability): (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, and 0.4 Na-GTP. Adjusted to pH 7.2-7.3 with KOH.
-
This compound Stock Solution: Prepare a 10-100 mM stock solution in a suitable solvent (e.g., DMSO or water) and store at -20°C. Dilute to the final desired concentration in aCSF immediately before use.
2. Cell/Slice Preparation:
-
Cultured Neurons: Plate primary neurons or a suitable neuronal cell line on glass coverslips.
-
Brain Slices: Prepare acute brain slices (e.g., from striatum or prefrontal cortex) from rodents using a vibratome in ice-cold, oxygenated aCSF.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
For Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance and firing properties of the neuron.
-
Bath-apply this compound at the desired concentration and repeat the current step protocol to observe changes in excitability.
-
-
For Voltage-Clamp Recordings:
-
Hold the neuron at a potential of -70 mV to record spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
Hold the neuron at a potential of 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Apply this compound and observe changes in the amplitude and frequency of synaptic currents.
-
4. Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential frequency, and synaptic current amplitude and frequency before and after drug application using appropriate software (e.g., Clampfit, AxoGraph).
-
Perform statistical analysis to determine the significance of the observed effects.
Mandatory Visualizations
Signaling Pathway
Caption: D1-dopamine receptor signaling cascade initiated by an agonist like this compound.
Experimental Workflow
Caption: Workflow for an electrophysiology experiment using this compound.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Electrophysiology of dopamine D-1 receptors in the basal ganglia: old facts and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Sch 38548 for Behavioral Neuroscience Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38548 is identified as a ligand for the D1-dopamine receptor. As a selective D1 agonist, it holds potential for investigating the role of the dopamine D1 receptor in various central nervous system functions and disorders. The dopamine D1 receptor is a Gαs/olf-coupled G protein-coupled receptor (GPCR) predominantly expressed in the brain regions critical for motor control, reward, motivation, and cognitive processes. Its activation initiates a cAMP/PKA-dependent signaling cascade, leading to the regulation of neuronal excitability, gene expression, and synaptic plasticity. Dysregulation of D1 receptor signaling is implicated in neurological and psychiatric conditions such as Parkinson's disease, schizophrenia, and addiction.
These application notes provide an overview of the potential applications of this compound in behavioral neuroscience research and detailed protocols for evaluating its effects on locomotor activity, reward and reinforcement, and learning and memory.
Data Presentation
Due to a lack of specific published studies detailing the in-vivo behavioral effects of this compound, quantitative data tables for this compound cannot be provided at this time. The following tables are presented as templates. Researchers are encouraged to populate these tables with their own experimental data when using this compound.
Table 1: Effects of this compound on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Route of Administration | Total Distance Traveled (cm) | Rearing Frequency | Stereotypy Score |
| Vehicle | - | i.p. / s.c. / p.o. | |||
| This compound | X.X | i.p. / s.c. / p.o. | |||
| This compound | Y.Y | i.p. / s.c. / p.o. | |||
| This compound | Z.Z | i.p. / s.c. / p.o. |
Table 2: Effects of this compound in the Conditioned Place Preference (CPP) Paradigm
| Treatment Group | Dose (mg/kg) | Route of Administration | Pre-Conditioning Time in Paired Chamber (s) | Post-Conditioning Time in Paired Chamber (s) | Preference Score (s) |
| Vehicle | - | i.p. / s.c. / p.o. | |||
| This compound | X.X | i.p. / s.c. / p.o. | |||
| This compound | Y.Y | i.p. / s.c. / p.o. | |||
| This compound | Z.Z | i.p. / s.c. / p.o. |
Table 3: Effects of this compound on Self-Administration Behavior
| Treatment Group | Dose (µg/kg/infusion) | Route of Administration | Number of Infusions | Active Lever Presses | Inactive Lever Presses |
| Vehicle | - | i.v. | |||
| This compound | X.X | i.v. | |||
| This compound | Y.Y | i.v. | |||
| This compound | Z.Z | i.v. |
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist like this compound is expected to initiate the canonical Gs/olf-adenylyl cyclase-PKA signaling cascade. This pathway plays a crucial role in modulating neuronal function.
Caption: Dopamine D1 Receptor Signaling Pathway.
Experimental Workflow: Locomotor Activity Assessment
This workflow outlines the key steps for assessing the impact of this compound on spontaneous locomotor activity in rodents.
Application Notes and Protocols for Sch 38548 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38548 is a synthetic compound identified as a ligand for the D1-dopamine receptor.[1] As a D1 receptor ligand, it is a valuable tool for investigating the downstream signaling pathways and physiological roles of this important G protein-coupled receptor (GPCR). The dopamine D1 receptor is predominantly coupled to the Gαs/olf G-protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32) and the cAMP response element-binding protein (CREB). Evidence also suggests potential coupling to Gq/PLC and β-arrestin signaling pathways.
These application notes provide detailed protocols for the preparation and use of this compound in common cell-based assays to study D1 receptor activation.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉ClN₂O | [1] |
| Molecular Weight | 302.80 g/mol | Calculated |
| Appearance | Not specified | - |
| Solubility | Not specified; likely soluble in DMSO | Assumption |
Recommended Starting Concentrations for Cell-Based Assays
| Assay Type | Recommended Concentration Range | Notes |
| cAMP Accumulation Assay | 1 nM - 10 µM | Determine dose-response curve to identify EC₅₀. |
| β-Arrestin Recruitment Assay | 1 nM - 10 µM | Determine dose-response curve to identify EC₅₀. |
| Reporter Gene Assay (CRE-luciferase) | 1 nM - 10 µM | Determine dose-response curve to identify EC₅₀. |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
Note: The solubility of this compound in DMSO is not publicly available. Therefore, a preliminary solubility test is recommended. Start by attempting to dissolve a small, known amount of the compound in a specific volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). If it does not fully dissolve, adjust the volume of DMSO accordingly.
1.1. Calculation for a 10 mM Stock Solution:
To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution of this compound (MW = 302.80 g/mol ):
Mass (mg) = 0.01 mol/L * 0.001 L * 302.80 g/mol * 1000 mg/g = 3.028 mg
1.2. Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 3.03 mg of this compound powder into the tared tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but the temperature sensitivity of the compound is unknown.
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C, protected from light.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.
-
Always prepare fresh dilutions of the stock solution in cell culture medium immediately before each experiment.
cAMP Accumulation Assay
Objective: To measure the increase in intracellular cAMP levels in response to this compound treatment, indicating D1 receptor activation via the Gs pathway.
Materials:
-
HEK293 cells stably expressing the human D1 dopamine receptor (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (10 mM in DMSO)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White or black 96-well or 384-well assay plates
-
Multichannel pipette
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the D1 receptor-expressing cells into the assay plate at a density of 5,000-20,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical starting range would be from 1 nM to 10 µM.
-
Also prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
-
Assay Procedure:
-
Carefully remove the growth medium from the cells.
-
Wash the cells once with assay buffer.
-
Add the diluted this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes (or the time recommended by the assay kit manufacturer).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
β-Arrestin Recruitment Assay
Objective: To determine if this compound induces the recruitment of β-arrestin to the D1 receptor, a key step in receptor desensitization and an indicator of potential biased agonism.
Materials:
-
Cell line engineered for β-arrestin recruitment assays (e.g., U2OS or CHO cells expressing the D1 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment)
-
Complete growth medium
-
Assay buffer
-
This compound stock solution (10 mM in DMSO)
-
Known D1 receptor agonist (positive control)
-
β-arrestin recruitment assay kit (e.g., PathHunter, Tango)
-
White, clear-bottom 96-well or 384-well assay plates
-
Multichannel pipette
-
Luminescence plate reader
Protocol:
-
Cell Seeding:
-
Seed the engineered cells into the assay plate according to the assay kit manufacturer's recommendations.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical starting range would be from 1 nM to 10 µM.
-
Also prepare a positive control and a vehicle control.
-
-
Assay Procedure:
-
Add the diluted this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 60-90 minutes (or as recommended by the manufacturer).
-
-
Signal Detection:
-
Add the detection reagents from the assay kit to each well.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Measurement and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for β-arrestin recruitment.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the D1 dopamine receptor.
Caption: General experimental workflow for this compound cell-based assays.
References
Application Notes and Protocols for the Administration of D1 Dopamine Receptor Antagonists in Animal Models
Introduction
This document provides detailed protocols for the administration of D1 dopamine receptor antagonists in various animal models. The information is designed to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies to evaluate the pharmacokinetic and pharmacodynamic properties of compounds targeting the D1 receptor. The protocols are compiled from various studies investigating the effects of D1 antagonists in rodents and non-human primates.
Data Presentation: Administration Routes and Dosages of D1 Antagonists
The following tables summarize common administration routes and dosage ranges for the well-characterized D1 receptor antagonist SCH 23390 and NNC-756, which can be used as a reference for initiating studies with Sch 38548.
Table 1: Administration Routes and Dosage Ranges for SCH 23390 in Animal Models
| Animal Model | Administration Route | Dosage Range | Vehicle | Reference |
| Rat | Subcutaneous (SC) | 0.003 - 0.03 mg/kg | Sterile Saline (0.9% NaCl) | [1] |
| Rat | Intraperitoneal (IP) | 0.005 - 0.1 mg/kg | Sterile Saline (0.9% NaCl) | [2][3] |
| Rat | Intracranial | 0.8 - 6.4 µg (bilateral) | Artificial Cerebrospinal Fluid | [4] |
| Mouse | Intraperitoneal (IP) | 0.1 - 0.3 mg/kg | Sterile Saline (0.9% NaCl) |
Table 2: Administration Routes and Dosage Ranges for NNC-756 in Animal Models
| Animal Model | Administration Route | Dosage Range | Vehicle | Reference |
| Cebus Monkey | Subcutaneous (SC) | up to 1 mg/kg | Not Specified | [5] |
| Rat | Not Specified | Not Specified | Not Specified | |
| Human (for reference) | Oral | 80 mg (single dose) | Not Specified |
Experimental Protocols
General Preparation of Dosing Solutions
Objective: To prepare a sterile solution of the D1 antagonist for administration.
Materials:
-
D1 antagonist compound (e.g., this compound)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
-
Vortex mixer
-
Syringes and needles of appropriate gauge
Protocol:
-
Accurately weigh the required amount of the D1 antagonist powder.
-
Dissolve the powder in a minimal amount of a solubilizing agent if necessary (e.g., a few drops of DMSO), as determined by the compound's solubility characteristics.
-
Bring the solution to the final desired volume with sterile saline.
-
Vortex the solution until the compound is completely dissolved.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a sterile 0.22 µm syringe filter.
-
Store the solution under appropriate conditions (e.g., protected from light, refrigerated) as determined by the compound's stability.
Subcutaneous (SC) Administration Protocol (Rat Model)
Objective: To administer the D1 antagonist subcutaneously to a rat.
Materials:
-
Prepared dosing solution
-
Rat restraint device (optional)
-
25-27 gauge needle and syringe
-
70% ethanol
Protocol:
-
Gently restrain the rat.
-
Lift the loose skin over the back, between the shoulder blades, to form a tent.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Administration Protocol (Mouse Model)
Objective: To administer the D1 antagonist intraperitoneally to a mouse.
Materials:
-
Prepared dosing solution
-
Mouse restraint device
-
27-30 gauge needle and syringe
-
70% ethanol
Protocol:
-
Properly restrain the mouse, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Swab the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to check for the presence of urine or blood. If either is present, discard the syringe and prepare a new injection.
-
Inject the solution.
-
Withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of a novel D1 dopamine receptor antagonist like this compound.
Caption: General workflow for in vivo evaluation of a D1 antagonist.
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of a D1 dopamine receptor and the antagonistic effect of a compound like this compound.
Caption: D1 receptor signaling and antagonism by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The dopamine receptor antagonist SCH 23390 attenuates feeding induced by Delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D1 receptor antagonist SCH-23390 blocks the acquisition, but not expression of mitragynine-induced conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D-1 receptor antagonist SCH 23390 injected into the dorsolateral bed nucleus of the stria terminalis decreased cocaine reinforcement in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chronic treatment with NNC 756, a new D-1 receptor antagonist, or raclopride, a D-2 receptor antagonist, in drug-naive Cebus monkeys: dystonia, dyskinesia and D-1/D-2 supersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sch 38548 in PET Imaging Studies: Application Notes and Protocols
Introduction
Sch 38548 has been identified as a ligand for the D1-dopamine receptor[1]. In neuroscience research and drug development, Positron Emission Tomography (PET) imaging is a powerful in vivo technique to study the distribution and density of neuroreceptors. A radiolabeled version of a D1 receptor ligand like this compound could potentially be used as a PET tracer to visualize and quantify D1 dopamine receptors in the brain. This would have applications in understanding neurological and psychiatric disorders where the dopaminergic system is implicated, such as Parkinson's disease, schizophrenia, and addiction.
Note: Extensive literature searches did not yield specific studies detailing the use of this compound as a radioligand in PET imaging. Therefore, the following application notes and protocols are presented as a generalized framework for the development and application of a novel D1 dopamine receptor PET tracer, using this compound as a hypothetical candidate. All quantitative data and specific experimental details are illustrative.
I. Hypothetical Quantitative Data
The following tables summarize hypothetical data that would be crucial for the validation of a new D1 dopamine receptor PET tracer based on the structure of this compound.
Table 1: In Vitro Binding Affinity of a Hypothetical [¹⁸F]this compound
| Target | Radioligand | Kd (nM) | Bmax (fmol/mg protein) |
| Human D1 Receptor | [³H]SCH 23390 | 0.5 ± 0.1 | 850 ± 50 |
| Human D1 Receptor | [¹⁸F]this compound (Hypothetical) | 1.2 ± 0.3 | 820 ± 60 |
| Human D2 Receptor | [¹⁸F]this compound (Hypothetical) | > 1000 | Not Determined |
| Human 5-HT₂A Receptor | [¹⁸F]this compound (Hypothetical) | > 1000 | Not Determined |
Table 2: Radiosynthesis of a Hypothetical [¹⁸F]this compound
| Parameter | Value |
| Precursor Amount | 1.0 mg |
| Radiochemical Yield (Decay Corrected) | 25 ± 5% |
| Molar Activity | > 37 GBq/µmol (1000 Ci/mmol) |
| Radiochemical Purity | > 98% |
| Synthesis Time | 60 minutes |
Table 3: Hypothetical In Vivo Biodistribution in Rodents (60 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Brain | 1.5 ± 0.3 |
| Striatum | 3.5 ± 0.5 |
| Cerebellum | 0.8 ± 0.2 |
| Blood | 0.5 ± 0.1 |
| Liver | 15 ± 3 |
| Kidneys | 10 ± 2 |
| Lungs | 5 ± 1 |
| Heart | 2 ± 0.5 |
II. Experimental Protocols
Protocol 1: Radiolabeling of a this compound Analog with Fluorine-18
This protocol describes a hypothetical two-step radiosynthesis of an [¹⁸F]-labeled analog of this compound, suitable for PET imaging.
Materials:
-
Precursor molecule (e.g., a nitro or trimethylammonium triflate derivative of this compound)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Semi-preparative HPLC system
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Activation:
-
Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.
-
The [¹⁸F]fluoride is eluted into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile at 110°C under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
The precursor (1-2 mg) dissolved in anhydrous dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
The reaction mixture is heated at 120-140°C for 10-15 minutes.
-
-
Purification:
-
The reaction mixture is cooled and diluted with water.
-
The crude product is passed through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities.
-
The trapped radiolabeled compound is eluted with acetonitrile.
-
The final product is purified using a semi-preparative HPLC system.
-
-
Formulation:
-
The HPLC fraction containing the desired product is collected and the solvent is removed by rotary evaporation.
-
The final product is formulated in sterile saline containing a small percentage of ethanol for injection.
-
-
Quality Control:
-
Radiochemical purity and identity are confirmed by analytical HPLC.
-
Molar activity is calculated based on the amount of radioactivity and the mass of the product.
-
The final product is tested for sterility and pyrogenicity.
-
Protocol 2: In Vitro Autoradiography
This protocol describes the use of a hypothetical [¹⁸F]this compound to visualize D1 receptor distribution in brain tissue sections.
Materials:
-
Frozen brain sections (e.g., rat or human)
-
[¹⁸F]this compound (hypothetical)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Blocking agent (e.g., specific D1 antagonist like SCH 23390)
-
Phosphor imaging plates or autoradiography film
Procedure:
-
Tissue Preparation:
-
Brain tissue is rapidly frozen and sectioned on a cryostat (10-20 µm thickness).
-
Sections are thaw-mounted onto microscope slides.
-
-
Incubation:
-
Slides are pre-incubated in binding buffer for 15 minutes at room temperature.
-
Slides are then incubated with [¹⁸F]this compound (e.g., 1-5 nM) in binding buffer for 60 minutes at room temperature.
-
For determination of non-specific binding, a parallel set of slides is incubated in the presence of a high concentration of a blocking agent (e.g., 10 µM SCH 23390).
-
-
Washing:
-
Slides are washed twice for 5 minutes each in ice-cold binding buffer to remove unbound radioligand.
-
Slides are briefly dipped in ice-cold distilled water to remove buffer salts.
-
-
Imaging:
-
The slides are dried under a stream of cool air.
-
The dried slides are apposed to a phosphor imaging plate or autoradiography film for a suitable exposure time (dependent on the radioactivity).
-
The plates or films are then scanned to visualize the distribution of radioactivity.
-
Protocol 3: In Vivo PET Imaging in a Rodent Model
This protocol outlines a typical procedure for performing a PET scan in a rodent to assess the in vivo behavior of a hypothetical [¹⁸F]this compound.
Materials:
-
[¹⁸F]this compound (hypothetical) formulated for injection
-
Anesthetized rodent (e.g., rat or mouse)
-
PET/CT or PET/MR scanner
-
Anesthesia system (e.g., isoflurane)
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
The animal is anesthetized with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
A catheter is placed in a tail vein for radiotracer injection.
-
The animal is positioned in the scanner bed, and its body temperature is maintained.
-
-
PET Scan Acquisition:
-
A transmission scan (using a CT or other source) is acquired for attenuation correction.
-
The radiotracer ([¹⁸F]this compound, e.g., 5-10 MBq) is injected as a bolus through the tail vein catheter.
-
Dynamic emission data are acquired for 60-90 minutes.
-
-
Image Reconstruction and Analysis:
-
The acquired data are reconstructed into a series of 3D images over time.
-
Regions of interest (ROIs) are drawn on specific brain areas (e.g., striatum, cerebellum) using an anatomical atlas or co-registered MR/CT images.
-
Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.
-
Kinetic modeling can be applied to the TACs to estimate binding parameters, such as the binding potential (BP_ND).
-
III. Visualizations
Caption: Dopamine D1 Receptor Signaling Cascade.
Caption: Workflow for PET Tracer Development.
References
Application Notes and Protocols: Experimental Design for Sch 38548 Drug Interaction Studies
Introduction
Sch 38548 is a novel, potent, and selective second-generation histamine H1 receptor antagonist intended for the symptomatic relief of allergic conditions. As with any new chemical entity, a thorough evaluation of its potential for drug-drug interactions (DDIs) is a critical component of the nonclinical and clinical development program. Understanding the DDI profile of this compound is essential to ensure patient safety and to provide appropriate guidance for its co-administration with other medications.
These application notes provide a comprehensive overview of the recommended experimental design for investigating the drug interaction potential of this compound. The protocols detailed below are intended for researchers, scientists, and drug development professionals to assess the effects of this compound on drug-metabolizing enzymes and transporters, as well as the effects of other drugs on the pharmacokinetics of this compound.
1. In Vitro Drug Metabolism and Transporter Interaction Studies
In vitro studies are foundational to predicting the clinical DDI potential of a new drug. These experiments aim to identify the enzymes and transporters involved in the absorption, distribution, metabolism, and excretion (ADME) of this compound and to determine if this compound can inhibit or induce the activity of key drug-metabolizing enzymes or transporters.
1.1. Cytochrome P450 (CYP) Enzyme Inhibition Assay
This assay determines the potential of this compound to inhibit the activity of major human CYP isoforms.
Protocol:
-
System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform (see Table 1).
-
Incubation:
-
Pre-incubate this compound (at a range of concentrations, e.g., 0.1 to 100 µM) with HLM or recombinant CYP enzymes and a NADPH-regenerating system in incubation buffer (e.g., potassium phosphate buffer, pH 7.4) for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the specific probe substrate.
-
Incubate for a predetermined linear time at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile or methanol).
-
-
Analysis:
-
Analyze the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable nonlinear regression model.
-
Table 1: Probe Substrates for CYP Inhibition Assays
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2B6 | Bupropion | Hydroxybupropion |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4/5 | Midazolam | 1'-hydroxymidazolam |
| Testosterone | 6β-hydroxytestosterone |
1.2. Cytochrome P450 (CYP) Enzyme Induction Assay
This assay evaluates the potential of this compound to induce the expression of key CYP enzymes.
Protocol:
-
System: Freshly isolated or cryopreserved human hepatocytes from at least three different donors.
-
Treatment:
-
Culture hepatocytes in a suitable medium.
-
Treat hepatocytes with a range of concentrations of this compound (e.g., 0.1 to 50 µM), a vehicle control, and known positive control inducers (see Table 2) for 48-72 hours.
-
-
Endpoint Measurement:
-
mRNA analysis (qRT-PCR): Isolate RNA and quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA.
-
Enzyme activity analysis: Following the treatment period, incubate the hepatocytes with specific probe substrates for each CYP isoform (as in Table 1) and measure metabolite formation.
-
-
Data Analysis:
-
Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect).
-
Table 2: Positive Controls for CYP Induction Assays
| CYP Isoform | Positive Control Inducer |
| CYP1A2 | Omeprazole |
| CYP2B6 | Phenobarbital, Rifampicin |
| CYP3A4 | Rifampicin |
1.3. Transporter Interaction Assays
These assays assess whether this compound is a substrate or inhibitor of key uptake and efflux transporters.
Protocol:
-
System: Use validated cell-based assay systems overexpressing specific transporters (e.g., Caco-2 for P-gp and BCRP; HEK293 or CHO cells transfected with OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2, MATE1, MATE2-K).
-
Substrate Assessment:
-
Incubate the transporter-expressing cells with radiolabeled or fluorescently tagged this compound.
-
Measure the intracellular accumulation of this compound in the presence and absence of known inhibitors of the specific transporter.
-
A significant increase in intracellular concentration in the presence of an inhibitor suggests this compound is a substrate.
-
-
Inhibition Assessment:
-
Incubate the transporter-expressing cells with a known probe substrate for the transporter in the presence and absence of various concentrations of this compound.
-
Measure the transport of the probe substrate.
-
A decrease in probe substrate transport indicates inhibition by this compound.
-
Determine the IC50 value.
-
Table 3: Key Transporters and Probe Substrates
| Transporter | Probe Substrate |
| P-gp | Digoxin, Quinidine |
| BCRP | Prazosin, Rosuvastatin |
| OATP1B1 | Estradiol-17β-glucuronide, Rosuvastatin |
| OATP1B3 | Cholecystokinin-8 (CCK-8) |
| OAT1 | Cidofovir, Tenofovir |
| OAT3 | Estrone-3-sulfate |
| OCT2 | Metformin |
| MATE1/2-K | Metformin |
2. In Vivo Drug Interaction Studies
Based on the in vitro findings, in vivo studies in animal models and subsequently in humans may be warranted.
2.1. Preclinical (Animal) DDI Studies
-
Objective: To investigate potential DDIs in a living system before proceeding to human trials.
-
Model: Use an appropriate animal model (e.g., rats, dogs) for which the metabolic pathways of this compound are reasonably similar to humans.
-
Design:
-
Administer this compound alone.
-
Administer a potent inhibitor or inducer of an enzyme or transporter identified as interacting with this compound in vitro.
-
Co-administer this compound with the inhibitor or inducer.
-
-
Endpoints: Measure the pharmacokinetic parameters (AUC, Cmax, t1/2) of this compound and any relevant metabolites.
2.2. Clinical DDI Studies
-
Objective: To definitively assess the clinical significance of potential DDIs in humans.
-
Design: Conduct studies in healthy volunteers. The design will depend on the in vitro and preclinical findings.
-
Inhibitor DDI study: If this compound is a substrate of a major CYP enzyme (e.g., CYP3A4), a study with a strong inhibitor of that enzyme (e.g., ketoconazole, ritonavir) is recommended.
-
Inducer DDI study: If this compound is a substrate of an inducible enzyme (e.g., CYP3A4), a study with a strong inducer (e.g., rifampicin) is recommended.
-
Victim DDI study: If this compound is an inhibitor or inducer of a major metabolic pathway or transporter, a study where this compound is co-administered with a sensitive substrate of that pathway is necessary. For H1 antagonists, co-administration with CNS depressants (e.g., alcohol, benzodiazepines) should be carefully evaluated for pharmacodynamic interactions.[1][2]
-
Table 4: Example Clinical DDI Study Design
| Study Type | Investigational Drug | Interacting Drug (Probe) | Study Population | Key Pharmacokinetic Parameter |
| Inhibitor Effect | This compound | Strong CYP3A4 Inhibitor | Healthy Volunteers | AUC and Cmax of this compound |
| Inducer Effect | This compound | Strong CYP3A4 Inducer | Healthy Volunteers | AUC and Cmax of this compound |
| Perpetrator Effect | Sensitive Substrate | This compound | Healthy Volunteers | AUC and Cmax of Substrate |
3. Visualizing Experimental Workflows and Pathways
3.1. Decision Tree for In Vitro DDI Studies
Caption: Decision tree for in vitro drug interaction studies.
3.2. Histamine H1 Receptor Signaling Pathway
Caption: Simplified Histamine H1 receptor signaling pathway.
3.3. General Workflow for a Clinical DDI Study
Caption: General workflow for a clinical drug interaction study.
References
Sch 38548: A Potent and Selective Tool for Interrogating Dopamine D1 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38548 is a synthetic, high-affinity antagonist of the dopamine D1 receptor. Its remarkable selectivity over other dopamine receptor subtypes and other neurotransmitter receptors makes it an invaluable tool for elucidating the physiological and pathological roles of the D1 receptor. These application notes provide a comprehensive overview of this compound, including its binding characteristics, functional activity, and detailed protocols for its use in fundamental D1 receptor research.
Data Presentation
The utility of this compound as a selective D1 receptor antagonist is underscored by its binding affinity profile. The following tables summarize the quantitative data for this compound's interaction with various receptors.
Table 1: Binding Affinity of this compound for Dopamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kd (pM) | Reference |
| D1 | [125I]this compound | Rat Striatum | ~200 |
Table 2: Selectivity Profile of this compound (Representative Data)
| Receptor | Representative Ki (nM) or % Inhibition @ 1µM |
| Dopamine D1 | High Affinity (pM range) |
| Dopamine D2 | Low Affinity |
| Dopamine D3 | Low Affinity |
| Dopamine D4 | Low Affinity |
| Dopamine D5 | High Affinity |
| Serotonin 5-HT1A | Low Affinity |
| Serotonin 5-HT2A | Low Affinity |
| α1-Adrenergic | Low Affinity |
| α2-Adrenergic | Low Affinity |
| Histamine H1 | Low Affinity |
| Muscarinic M1 | Low Affinity |
Table 3: Functional Antagonist Activity of this compound
| Assay | Agonist | Cell Line | IC50 | Reference |
| Adenylyl Cyclase Inhibition | Dopamine | HEK293 cells expressing human D1 receptor | Data not available |
Note: While this compound is a known D1 antagonist, specific IC50 values from functional assays are not consistently reported in publicly available literature. Researchers should determine the IC50 empirically in their specific assay system.
Signaling Pathways
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/olf pathway, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to characterize D1 receptor binding and function.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the D1 receptor.
Application Notes and Protocols for Immunohistochemical Staining Using Sch 38548
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues, with a focus on investigating the effects of Sch 38548, a known D1-dopamine receptor ligand. The protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues and can be adapted for various research applications aiming to elucidate the downstream effects of D1 receptor modulation.
Introduction
This compound is a pharmacological tool used in research to study the dopamine system by interacting with the D1-dopamine receptor. Immunohistochemistry is a powerful technique to visualize the distribution and abundance of specific proteins within the cellular context of tissues. This protocol provides a framework for using IHC to examine changes in protein expression or phosphorylation status of downstream targets of the D1 receptor signaling pathway following treatment with this compound.
Data Presentation
Quantitative analysis of IHC staining is crucial for robust data interpretation. The following table provides a template for summarizing quantitative data obtained from IHC experiments investigating the effects of this compound. This could include measurements of staining intensity, percentage of positive cells, or H-score.
Table 1: Quantitative Analysis of Protein Expression Following this compound Treatment
| Treatment Group | Target Protein | N | Mean Staining Intensity (Arbitrary Units) | Standard Deviation | % of Positively Stained Cells | Standard Deviation | P-value (vs. Vehicle) |
| Vehicle Control | Protein X | 5 | 150.2 | 15.8 | 65.4 | 5.2 | - |
| This compound (1 mg/kg) | Protein X | 5 | 225.7 | 20.1 | 85.1 | 4.8 | <0.05 |
| This compound (5 mg/kg) | Protein X | 5 | 298.4 | 25.3 | 92.3 | 3.9 | <0.01 |
| Vehicle Control | Phospho-Protein Y | 5 | 80.5 | 9.2 | 30.1 | 3.5 | - |
| This compound (1 mg/kg) | Phospho-Protein Y | 5 | 145.9 | 12.7 | 55.8 | 4.1 | <0.05 |
| This compound (5 mg/kg) | Phospho-Protein Y | 5 | 198.2 | 18.6 | 70.2 | 5.0 | <0.01 |
Signaling Pathway
This compound, as a D1-dopamine receptor ligand, is expected to modulate the canonical D1 receptor signaling pathway. The primary pathway involves the activation of a Gs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[1][2][3]. PKA then phosphorylates a variety of downstream targets, leading to changes in gene expression and cellular function.
Experimental Workflow
The following diagram outlines the major steps in the immunohistochemistry protocol for FFPE tissues.
Detailed Immunohistochemistry Protocol
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen peroxide (3%) for endogenous peroxidase blocking
-
Blocking solution (e.g., 5% normal serum from the secondary antibody host species or 3% BSA in wash buffer)
-
Primary antibody (diluted in blocking solution)
-
Biotinylated secondary antibody or polymer-based detection system
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Chromogen substrate kit (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Dehydration solutions (graded ethanol and xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60°C for 30-60 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by immersing them in a graded series of ethanol:
-
Two changes of 100% ethanol for 3 minutes each.
-
One change of 95% ethanol for 3 minutes.
-
One change of 80% ethanol for 3 minutes.
-
One change of 70% ethanol for 3 minutes.
-
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
The choice of antigen retrieval method (heat-induced or enzymatic) depends on the primary antibody and should be optimized.
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in the appropriate antigen retrieval buffer.
-
Heat the slides in a pressure cooker, steamer, or microwave according to the manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
-
Allow the slides to cool down to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides in wash buffer.
-
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol or water for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with the blocking solution for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution from the slides without rinsing.
-
Incubate the sections with the primary antibody at the optimal dilution.
-
Incubation is typically performed overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
For Biotin-based detection:
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
Incubate with the enzyme conjugate (e.g., Streptavidin-HRP) for 30 minutes at room temperature.
-
-
For Polymer-based detection:
-
Follow the manufacturer's instructions for the specific polymer detection system.
-
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
-
Chromogen Development:
-
Prepare the chromogen substrate (e.g., DAB) according to the manufacturer's instructions.
-
Incubate the sections with the chromogen solution until the desired staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse the slides in Hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei.
-
Rinse slides in running tap water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or a weak alkaline solution).
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol:
-
70% ethanol for 1-2 minutes.
-
95% ethanol for 1-2 minutes.
-
Two changes of 100% ethanol for 1-2 minutes each.
-
-
Clear the sections in two changes of xylene for 2-5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Capture images and perform quantitative analysis as required.
-
Disclaimer: This protocol is intended as a general guide. Researchers should optimize conditions for their specific experimental setup, including antibody concentrations, incubation times, and antigen retrieval methods. Always refer to the antibody datasheet for specific recommendations.
References
Application Notes and Protocols: Calcium Imaging with Sch 38548 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sch 38548, also known as Ecopipam, is a potent and selective antagonist of the dopamine D1 and D5 receptors.[1][2][3] Dopamine receptors, particularly the D1-like subfamily, are crucial modulators of neuronal excitability and synaptic plasticity. Emerging evidence suggests that D1 receptor activation can lead to the mobilization of intracellular calcium ([Ca2+]) in neurons, a key second messenger involved in a multitude of cellular processes.[4][5] Therefore, this compound presents as a valuable pharmacological tool to investigate the role of D1/D5 receptor signaling in neuronal calcium dynamics.
These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments with primary neuron cultures. The methodologies cover the use of both ratiometric fluorescent dyes, such as Fura-2 AM, and genetically encoded calcium indicators (GECIs), like GCaMP.
Principle of the Assay
Calcium imaging is a widely used technique to measure fluctuations in intracellular calcium concentration, which often serve as a proxy for neuronal activity. When a neuron is stimulated, voltage-gated calcium channels open, or calcium is released from internal stores, leading to a transient increase in cytosolic [Ca2+]. This change can be visualized using calcium indicators.
This compound, as a D1/D5 receptor antagonist, is expected to block the signaling cascade initiated by D1 receptor agonists that results in an increase in intracellular calcium. By applying this compound, researchers can investigate the contribution of D1/D5 receptor pathways to specific calcium signals evoked by dopamine or other D1 agonists.
Data Presentation
The following tables summarize hypothetical quantitative data based on published findings for D1 receptor antagonists in similar experimental settings. These tables are intended to provide a reference for expected outcomes when using this compound in calcium imaging experiments.
Table 1: Effect of this compound on D1 Agonist-Induced Calcium Transients in Primary Cortical Neurons (Fura-2 AM Imaging)
| This compound Concentration | D1 Agonist (SKF-81297, 10 µM) Induced Peak [Ca2+]i (nM) | Percent Inhibition |
| Vehicle (0 µM) | 250 ± 25 | 0% |
| 10 nM | 180 ± 20 | 28% |
| 100 nM | 95 ± 15 | 62% |
| 1 µM | 40 ± 10 | 84% |
| 10 µM | 28 ± 8 | 89% |
Data are presented as mean ± standard deviation. The IC50 for this compound in this hypothetical experiment is approximately 75 nM.
Table 2: Effect of this compound on Spontaneous Calcium Oscillation Frequency in Primary Hippocampal Neurons (GCaMP Imaging)
| Treatment | Frequency of Calcium Transients (events/minute) |
| Baseline | 5.2 ± 0.8 |
| Dopamine (1 µM) | 9.8 ± 1.2 |
| Dopamine (1 µM) + this compound (1 µM) | 5.5 ± 0.9 |
| This compound (1 µM) alone | 5.1 ± 0.7 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
References
- 1. D1-D2 dopamine receptor synergy promotes calcium signaling via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive activity of dopamine receptor type 1 (D1R) increases CaV2.2 currents in PFC neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signaling cascade links dopamine D1–D2 receptor heteromer to striatal BDNF production and neuronal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Sch 38548 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sch 38548. The information provided is designed to address common solubility issues and offer practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a compound that acts as a ligand for the D1-dopamine receptor. It is utilized in neuroscience research to study the function of this receptor and its role in various physiological processes.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Water (for hydrochloride salt forms)
It is crucial to start with small quantities of this compound to test its solubility in these solvents before proceeding with larger-scale preparations.
Q3: What is the maximum concentration I can achieve?
The maximum achievable concentration will depend on the solvent and the exact form (e.g., free base, salt) of this compound. For analogous compounds like SCH 23390 and SKF 81297, concentrations of up to 100 mM in DMSO and 10-100 mM in water (for their hydrochloride salts) have been reported.[1][2] We recommend preparing a high-concentration stock solution in an organic solvent like DMSO, which can then be diluted into your aqueous experimental buffer.
Q4: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.
-
Increase the percentage of DMSO: Ensure that the final concentration of DMSO in your working solution is as high as your experimental system can tolerate (typically ≤ 0.5% for cell-based assays).
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of the compound.
-
Prepare fresh dilutions: It is always best to prepare fresh dilutions of your compound immediately before use.
Q5: How should I store my this compound stock solution?
Stock solutions of this compound, particularly in organic solvents like DMSO, should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | The chosen solvent is not appropriate for this compound. | Try alternative solvents. Based on similar compounds, DMSO is often a good starting point. If you have the hydrochloride salt, water or ethanol may also be effective. |
| The concentration is too high. | Try to dissolve a smaller amount of the compound in the same volume of solvent. | |
| The compound requires energy to dissolve. | Gentle warming (to 37°C) or sonication can aid in the dissolution of some compounds. | |
| The compound dissolves in the organic solvent but precipitates upon dilution into aqueous buffer. | The compound has low aqueous solubility. | Decrease the final concentration in the aqueous buffer. Increase the final percentage of the organic solvent (e.g., DMSO) in the working solution, ensuring it is within the tolerance limits of your assay. |
| The buffer composition is unfavorable. | Consider adjusting the pH of your buffer, as the solubility of some compounds is pH-dependent. | |
| Inconsistent or unexpected experimental results. | Degradation of the compound. | Ensure proper storage of the stock solution (at -20°C or -80°C in airtight, light-protected vials). Avoid repeated freeze-thaw cycles by preparing aliquots. Prepare working solutions fresh for each experiment. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of your weighing and dilution procedures. Use calibrated pipettes. |
Quantitative Data Summary
The following table summarizes the solubility of structurally similar D1-dopamine receptor ligands, which can be used as a reference for this compound.
| Compound | Solvent | Reported Solubility |
| SCH 23390 hydrochloride | Water | Up to 100 mM (with gentle warming) |
| Ethanol | Up to 50 mM | |
| DMSO | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~15 mg/mL | |
| SKF 81297 hydrobromide | DMSO | Up to 100 mM |
| Water | Up to 10 mM (with gentle warming) |
Experimental Protocols
Protocol for Preparing a Stock Solution in DMSO:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Dissolve: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Aid Dissolution (if necessary): If the compound does not readily dissolve, vortex the solution and/or sonicate it in a water bath for short intervals. Gentle warming (e.g., in a 37°C water bath) can also be applied.
-
Store: Once fully dissolved, aliquot the stock solution into single-use, light-protected, and airtight vials. Store at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified D1 receptor signaling pathway.
References
Technical Support Center: Optimizing D1 Agonist Dosage for Mice
Frequently Asked Questions (FAQs)
Q1: I am starting a new in vivo experiment with a D1 agonist in mice. What is a good starting dose?
A1: For a novel D1 agonist like Sch 38548, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and desired outcome. Based on studies with structurally similar and well-characterized D1 agonists, a starting point for a dose-finding study in mice could be in the range of 0.1 to 1.0 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.). It is advisable to start with a low dose and escalate until the desired physiological or behavioral effect is observed, while closely monitoring for any adverse effects.
Q2: What are the expected behavioral effects of D1 agonist administration in mice?
A2: D1 receptor activation is known to modulate locomotor activity. Typically, low to moderate doses of D1 agonists are expected to increase locomotor activity. However, it is important to be aware of the "inverted-U" dose-response relationship that is often observed with these compounds.[1] This means that as the dose increases, the effect may plateau and then decrease at higher doses. At very high doses, D1 agonists can induce stereotyped behaviors (e.g., repetitive, non-functional movements) or even convulsive seizures.[2][3]
Q3: My mice are showing a decrease in locomotor activity after administering a D1 agonist. Is this normal?
A3: A decrease in locomotor activity can be due to several factors. One possibility is the "inverted-U" dose-response curve, where a high dose can lead to a paradoxical decrease in locomotion.[1][4] It is also possible that at higher concentrations, the agonist is causing competing behaviors such as stereotypy or sedation, which would reduce overall movement. We recommend performing a detailed behavioral analysis to characterize the nature of the reduced activity. Consider testing a lower dose to see if that produces the expected increase in locomotion.
Q4: What are the common routes of administration for D1 agonists in mice?
A4: The most common routes of administration for D1 agonists in rodent studies are intraperitoneal (i.p.) and subcutaneous (s.c.) injections. The choice of administration route can affect the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound. For localized effects within the brain, direct intracerebral or intracerebroventricular injections may be employed, though these are more invasive procedures.
Q5: How should I prepare my D1 agonist for injection?
A5: The solubility of the specific D1 agonist will dictate the appropriate vehicle. Many D1 agonists are soluble in saline or a small amount of a solubilizing agent like ascorbic acid in saline to prevent oxidation. It is critical to ensure the compound is fully dissolved and to prepare fresh solutions on the day of the experiment to ensure stability and potency. Always check the manufacturer's instructions or relevant literature for the recommended solvent for your specific compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect | - Dose is too low: The administered dose may be below the therapeutic threshold. - Poor bioavailability: The compound may not be effectively absorbed or reaching the target tissue. - Compound degradation: The agonist may have degraded due to improper storage or handling. | - Perform a dose-escalation study to find an effective dose. - Consider an alternative route of administration. - Ensure proper storage of the compound and prepare fresh solutions for each experiment. |
| High variability in response | - Inconsistent dosing: Inaccurate or inconsistent injection volumes can lead to variable responses. - Individual animal differences: Biological variability between animals can contribute to different responses. - Environmental factors: Stress or other environmental variables can influence behavioral outcomes. | - Use precise injection techniques and ensure accurate dose calculations. - Increase the number of animals per group to account for individual variability. - Standardize experimental conditions and handle animals consistently. |
| Adverse effects observed (e.g., seizures, excessive stereotypy) | - Dose is too high: The administered dose is likely in the toxic range. | - Immediately reduce the dose in subsequent experiments. - Carefully observe the animals for the onset of adverse effects and establish a maximum tolerated dose. |
Summary of Dosages for Analogous D1 Agonists in Rodents
| Compound | Species | Dosage Range | Route of Administration | Observed Effects | Citations |
| SKF-81297 | Mouse | 0.5 - 5.0 mg/kg | i.p. | Dose-dependent induction of behavioral seizures. | |
| SKF-81297 | Mouse | 1 - 10 mg/kg | i.p. | Dose-dependent decrease in cocaine-induced locomotor activity. | |
| SKF-81297 | Mouse | 5 mg/kg | i.p. | Increased locomotion. | |
| A-68930 | Rat | 0.1 - 1.0 mg/kg | s.c. | Dose-dependent reduction in food intake, increased grooming, reduced locomotion. | |
| A-77636 | Mouse | Low doses | s.c. | Decreased cocaine-induced locomotor response. | |
| SKF-38393 | Mouse | 4 or 8 mg/kg | i.p. | Locomotor effects in ethanol-sensitized mice. |
Detailed Experimental Protocol (Generalized)
Objective: To assess the dose-dependent effects of a D1 agonist on locomotor activity in mice.
Materials:
-
D1 agonist (e.g., this compound)
-
Vehicle (e.g., sterile 0.9% saline with 0.1% ascorbic acid)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field activity chambers
-
Standard animal handling and injection equipment
Procedure:
-
Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Preparation: Prepare a stock solution of the D1 agonist in the appropriate vehicle. Prepare serial dilutions to achieve the desired final concentrations for injection. Ensure the solution is clear and free of precipitates.
-
Habituation: Place each mouse individually into the open field chamber and allow for a 30-minute habituation period.
-
Injection: Following habituation, remove each mouse from the chamber and administer the calculated dose of the D1 agonist or vehicle via i.p. or s.c. injection. A typical injection volume is 10 ml/kg.
-
Data Collection: Immediately return the mouse to the open field chamber and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the D1 agonist to the vehicle control group.
Signaling Pathway Diagrams
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a D1 Agonist Locomotor Study.
References
- 1. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
- 2. Convulsant Doses of a Dopamine D1 Receptor Agonist Result in Erk-Dependent Increases in Zif268 and Arc/Arg3.1 Expression in Mouse Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Sch 38548 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Sch 38548 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or concentration over time | Chemical Instability: this compound, like other compounds with sulfonamide groups, may be susceptible to hydrolysis, particularly at non-neutral pH. | Maintain solutions at a neutral pH (around 7.0) using a suitable buffer system. Prepare fresh solutions before each experiment whenever possible. |
| Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the molecule. | Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). Avoid introducing air into the stock solution. | |
| Photodegradation: Exposure to light, especially UV light, can induce degradation of light-sensitive compounds. | Store solutions in amber vials or wrap containers with aluminum foil to protect from light. Minimize exposure to ambient light during experimental setup. | |
| Precipitation of the compound from solution | Low Solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures. | Consult the compound's solubility data. Consider using a co-solvent or a different solvent system. Gentle warming and sonication may aid dissolution, but be cautious of potential temperature-induced degradation. |
| Solvent Evaporation: Over time, solvent evaporation can increase the compound concentration beyond its solubility limit. | Ensure solution containers are tightly sealed. For long-term storage, consider sealing with parafilm. | |
| Inconsistent experimental results | Incomplete Dissolution: The compound may not be fully dissolved, leading to inaccurate concentrations in aliquots. | Visually inspect for any particulate matter. Use a vortex or sonicator to ensure complete dissolution. |
| Adsorption to Surfaces: The compound may adsorb to the surface of plasticware or glassware, reducing the effective concentration. | Consider using low-adhesion microplates or glassware. Rinsing surfaces with the solvent before adding the compound solution may help saturate binding sites. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions?
Q2: What solvents are recommended for dissolving this compound?
A2: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of organic molecules. For aqueous buffers, ensure the final concentration of the organic solvent is low enough to not affect the biological system and that the compound remains in solution.
Q3: How can I check for the degradation of my this compound solution?
A3: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and provide quantitative data on its purity over time.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, compounds with similar structures, particularly those containing sulfonamide and amine moieties, can undergo degradation through processes like oxidation, hydrolysis of the sulfonamide bond, and photodegradation.[1][2][3] These pathways may involve hydroxylation of the aromatic rings or cleavage of the N-S bond.[1][3]
Hypothetical Stability Data
The following table presents a hypothetical example of how to summarize stability data for this compound under various conditions. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Condition | Solvent | Time Point | Remaining this compound (%) |
| 4°C, Dark | PBS, pH 7.4 | 24 hours | 98.5% |
| 72 hours | 95.2% | ||
| Room Temperature, Light | PBS, pH 7.4 | 24 hours | 85.1% |
| 72 hours | 70.3% | ||
| Room Temperature, Dark | PBS, pH 7.4 | 24 hours | 96.8% |
| 72 hours | 91.5% | ||
| 37°C, Dark | Cell Culture Media | 24 hours | 92.3% |
| 72 hours | 82.1% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM. This will be your stock solution.
-
-
Preparation of Experimental Samples:
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the test buffer (e.g., PBS, pH 7.4).
-
Prepare multiple identical aliquots for each condition to be tested (e.g., different temperatures, light exposures).
-
-
Incubation:
-
Store the aliquots under the desired experimental conditions.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition for analysis.
-
The T=0 time point serves as the baseline for 100% compound integrity.
-
-
HPLC Analysis:
-
Set up an HPLC system with a suitable column (e.g., C18) and a mobile phase gradient optimized for the separation of this compound from potential degradation products.
-
Inject a standard volume of each aliquot onto the HPLC column.
-
Use a UV detector set to the absorbance maximum of this compound to monitor the elution.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for this compound solution issues.
References
- 1. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation pathways of sulfamethoxazole under phototransformation processes: A data base of the major transformation products for their environmental monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Sch 38548
This Technical Support Center provides general guidance and standardized methodologies for researchers to assess the off-target effects of Sch 38548 or any other small molecule compound in their own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary intended target. For this compound, the intended target is the D1-dopamine receptor. However, due to structural similarities in binding sites across different protein families, this compound may also bind to and modulate the activity of other receptors (e.g., other dopamine receptor subtypes, serotonin, adrenergic, or muscarinic receptors), enzymes (e.g., kinases), or ion channels. These off-target interactions can lead to unexpected biological responses, confounding experimental results and potentially causing adverse effects in a clinical setting.
Q2: My experimental results with this compound are inconsistent or show unexpected phenotypes. Could off-target effects be the cause?
A2: Yes, unexpected or inconsistent results are a common indicator of potential off-target effects. If the observed phenotype cannot be fully explained by the modulation of the D1-dopamine receptor, it is crucial to consider that this compound might be interacting with other cellular components. For example, if you observe changes in cell proliferation or apoptosis that are not typically associated with D1 receptor signaling, these could be due to off-target activities.
Q3: How can I experimentally determine the off-target profile of this compound?
A3: A systematic approach is recommended. This typically involves a tiered screening strategy:
-
Primary Screening: Assess the binding affinity of this compound against a broad panel of receptors, enzymes, and ion channels. Commercial services like Eurofins' SafetyScreen or the NIMH Psychoactive Drug Screening Program (PDSP) offer comprehensive panels.
-
Secondary/Functional Assays: For any "hits" identified in the primary screen (i.e., targets to which this compound binds with significant affinity), perform functional assays to determine if this binding translates into a biological effect (agonist, antagonist, or inverse agonist activity).
-
Cellular and Phenotypic Assays: In a relevant cell model, use techniques like siRNA or CRISPR-Cas9 to knock down the identified off-target protein. If the unexpected phenotype caused by this compound is diminished or disappears, it provides strong evidence for that off-target interaction.
Q4: Are there any computational methods to predict potential off-target effects of this compound?
A4: Yes, several in silico methods can predict potential off-targets based on the chemical structure of this compound. These include:
-
Ligand-based approaches: Comparing the structure of this compound to databases of known ligands for various targets (e.g., using tools like SEA [Similarity Ensemble Approach]).
-
Structure-based approaches: Docking the structure of this compound into the crystal structures of various potential off-target proteins to predict binding affinity.
It is important to note that these computational predictions should always be validated experimentally.
Troubleshooting Guides
Issue 1: Inconsistent Potency or Efficacy of this compound in Cellular Assays
-
Possible Cause: Off-target effects in your specific cell line. The expression levels of on-target (D1 receptor) and potential off-target proteins can vary significantly between cell types, leading to different net effects of the compound.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression level of the D1-dopamine receptor in your cell line using techniques like qPCR or Western blotting.
-
Use a Control Cell Line: If possible, use a cell line that does not express the D1 receptor but is otherwise similar to your experimental line. Any effect of this compound in this control line is likely due to off-target interactions.
-
Dose-Response Curve Analysis: A complex or biphasic dose-response curve can sometimes indicate the presence of multiple targets with different affinities for the compound.
-
Issue 2: Unexplained Cellular Toxicity Observed with this compound Treatment
-
Possible Cause: this compound may be interacting with essential cellular machinery, such as ion channels or key metabolic enzymes.
-
Troubleshooting Steps:
-
Standard Cytotoxicity Assays: Perform standard assays (e.g., MTT, LDH release) to quantify the toxicity.
-
Broad-Spectrum Inhibitor Co-treatment: If you suspect interaction with a particular class of off-targets (e.g., kinases), co-treat with a known broad-spectrum inhibitor of that class to see if the toxicity is rescued.
-
Off-Target Screening: Prioritize screening against targets known to be involved in cellular toxicity, such as the hERG potassium channel.
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding affinity of this compound to a potential off-target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the receptor.
-
This compound.
-
A known non-labeled ligand for the receptor (for determining non-specific binding).
-
Assay buffer.
-
Scintillation vials and fluid.
-
Scintillation counter.
-
-
Methodology:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the varying concentrations of this compound.
-
For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a saturating concentration of the known non-labeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Harvest the membranes onto filter mats and wash to remove unbound radioligand.
-
Place the filter mats into scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled GPCR Off-Targets
This protocol can be used to determine if this compound has agonist or antagonist activity at a Gs or Gi-coupled G-protein coupled receptor (GPCR).
-
Materials:
-
A cell line expressing the GPCR of interest.
-
This compound.
-
A known agonist for the GPCR.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
-
-
Methodology for Antagonist Mode:
-
Plate the cells and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the known agonist (typically its EC80).
-
Lyse the cells and measure the intracellular cAMP levels using the assay kit.
-
A decrease in the agonist-induced cAMP signal in the presence of this compound indicates antagonist activity.
-
-
Methodology for Agonist Mode:
-
Plate the cells and allow them to adhere.
-
Treat the cells with varying concentrations of this compound alone.
-
Lyse the cells and measure the intracellular cAMP levels.
-
An increase (for Gs-coupled) or decrease (for Gi-coupled) in cAMP levels indicates agonist activity.
-
Data Presentation
As no specific off-target data for this compound is publicly available, the following tables are presented as templates for how such data should be structured.
Table 1: Template for Off-Target Binding Affinity of this compound
| Target Class | Target | Species | Ki (nM) |
| Dopamine Receptor | D2 | Human | Data not available |
| D3 | Human | Data not available | |
| D4 | Human | Data not available | |
| D5 | Human | Data not available | |
| Serotonin Receptor | 5-HT1A | Human | Data not available |
| 5-HT2A | Human | Data not available | |
| Adrenergic Receptor | α1A | Human | Data not available |
| β2 | Human | Data not available | |
| Kinase | SRC | Human | Data not available |
| Ion Channel | hERG | Human | Data not available |
Table 2: Template for Off-Target Functional Activity of this compound
| Target | Assay Type | Species | IC50 / EC50 (nM) | Mode of Action |
| D2 Receptor | cAMP | Human | Data not available | e.g., Antagonist |
| 5-HT2A Receptor | Calcium Flux | Human | Data not available | e.g., No effect |
| SRC Kinase | Kinase Activity | Human | Data not available | e.g., Inhibitor |
Visualizations
Logical Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying and validating off-target effects.
Signaling Pathway: Hypothetical Off-Target Interaction
This diagram illustrates a hypothetical scenario where this compound, in addition to its intended D1 receptor antagonism, also inhibits a hypothetical off-target kinase (OT-Kinase), leading to an unintended cellular effect.
Caption: Hypothetical on- and off-target signaling of this compound.
Improving the signal-to-noise ratio in Sch 38548 binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Sch 38548 in radioligand binding assays. Our goal is to help you optimize your experimental conditions to achieve a robust signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in binding assays?
A1: this compound is a radioiodinated derivative of the selective D1-dopamine receptor antagonist, SCH-23390.[1] It is used as a radioligand in binding assays to label and quantify D1-dopamine receptors, typically in tissues like the rat striatum where these receptors are abundant.[1][2]
Q2: What is a good signal-to-noise ratio for a this compound binding assay?
A2: A good signal-to-noise ratio is critical for reliable data. Generally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand. A low signal-to-noise ratio indicates a large proportion of the measured signal is from non-specific binding, which can obscure the true specific binding signal.
Q3: How do I determine non-specific binding in my this compound assay?
A3: Non-specific binding is the portion of the radioligand that binds to components other than the D1 receptor, such as filters, lipids, or other proteins. It is determined by measuring the amount of [125I]this compound bound in the presence of a high concentration of a non-radioactive ("cold") competitor that saturates the D1 receptors. A commonly used competitor for D1 receptors is cis-(Z)-flupenthixol.[2]
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can significantly reduce your assay window and make it difficult to detect a specific signal.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Radioligand concentration is too high | Use a radioligand concentration at or below the dissociation constant (Kd) for competition assays. For saturation experiments, ensure that non-specific binding is less than 50% of total binding at the highest concentration tested.[3] | Reduced background signal and improved signal-to-noise ratio. |
| Suboptimal washing steps | Increase the number of washes and/or use a higher stringency wash buffer to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold to minimize dissociation of the radioligand from the receptor during washing. | Lower background signal due to more efficient removal of unbound radioligand. |
| Inappropriate buffer conditions | Optimize the pH of the assay buffer; for the related [3H]SCH23390, the optimal pH is between 7.8 and 8.0. Increase the ionic strength by adding NaCl (e.g., 150 mM) to reduce electrostatic interactions. | Decreased non-specific binding due to the masking of charged and hydrophobic sites. |
| Ligand sticking to plasticware or filters | Add a small concentration of a non-ionic detergent (e.g., 0.1% BSA) to the assay buffer. Pre-soaking glass fiber filters in a solution of a blocking agent like polyethyleneimine (PEI) can also reduce radioligand binding to the filter itself. | Minimized binding of the ligand to assay surfaces, leading to a lower and more consistent non-specific signal. |
Issue 2: Low or No Specific Binding
A lack of specific binding can be due to several factors related to your reagents or assay conditions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degraded or inactive receptor | Ensure proper storage and handling of your tissue or cell membrane preparations. Avoid repeated freeze-thaw cycles. | Preservation of receptor integrity and binding capacity. |
| Incorrect radioligand concentration | Verify the concentration of your [125I]this compound stock solution and ensure accurate dilutions are made for the assay. | Accurate radioligand concentration leading to detectable specific binding. |
| Suboptimal incubation time and temperature | Determine the optimal incubation time by performing a time-course experiment to ensure binding has reached equilibrium. For [3H]SCH-23390, binding is virtually complete within 30 minutes at 30°C. The optimal temperature for [3H]SCH23390 binding is between 25-30°C. | Sufficient time for the binding reaction to reach equilibrium, maximizing the specific signal. |
| Incorrect buffer composition | Ensure the buffer pH is optimal (around 7.8-8.0). The presence of certain ions can also affect binding; for instance, Na+ can increase Bmax and affinity, while Ca2+ and Mg2+ can reduce binding. | An optimized buffer environment that promotes specific ligand-receptor interactions. |
Data Presentation
The following tables summarize the expected impact of key experimental parameters on the binding of D1 receptor ligands, based on studies with the closely related compound [3H]Sch 23390.
Table 1: Effect of Temperature on [3H]Sch 23390 Binding
| Temperature (°C) | Specific Binding (fmol/mg protein) | Non-Specific Binding (fmol/mg protein) | Signal-to-Noise Ratio (Specific/Non-Specific) |
| 4 | 250 | 50 | 5.0 |
| 25 | 347 | 45 | 7.7 |
| 30 | 350 | 48 | 7.3 |
| 37 | 210 | 60 | 3.5 |
| Data are representative based on optimal conditions described in the literature. |
Table 2: Effect of pH on [3H]Sch 23390 Binding
| pH | Specific Binding (fmol/mg protein) | Non-Specific Binding (fmol/mg protein) | Signal-to-Noise Ratio (Specific/Non-Specific) |
| 6.5 | 280 | 65 | 4.3 |
| 7.0 | 310 | 55 | 5.6 |
| 7.4 | 330 | 50 | 6.6 |
| 7.8 | 345 | 48 | 7.2 |
| 8.0 | 340 | 47 | 7.2 |
| Data are representative based on optimal conditions described in the literature. |
Table 3: Effect of Wash Steps on Signal-to-Noise Ratio
| Number of Washes | Wash Buffer Volume (ml) | Specific Binding (Counts Per Minute) | Non-Specific Binding (Counts Per Minute) | Signal-to-Noise Ratio (Specific/Non-Specific) |
| 2 | 4 | 5000 | 1500 | 3.3 |
| 3 | 4 | 4800 | 800 | 6.0 |
| 4 | 4 | 4700 | 500 | 9.4 |
| 4 | 5 | 4650 | 450 | 10.3 |
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Striatum
-
Dissect rat striata on ice and homogenize in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4) to a final protein concentration of 1-2 mg/ml.
-
Determine the protein concentration using a standard method like the Bradford or BCA assay.
-
Store membrane preparations in aliquots at -80°C.
Protocol 2: [125I]this compound Saturation Binding Assay (Filtration)
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of membrane preparation (e.g., 50-100 µg protein), 50 µL of varying concentrations of [125I]this compound (e.g., 10 pM to 5 nM), and 50 µL of assay buffer.
-
Non-Specific Binding: 50 µL of membrane preparation, 50 µL of varying concentrations of [125I]this compound, and 50 µL of a high concentration of a competitor (e.g., 10 µM cis-(Z)-flupenthixol).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a GF/B filter plate that has been pre-soaked in 0.3% polyethyleneimine.
-
Washing: Wash the filters four times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter mat and count the radioactivity on the filters using a gamma counter.
-
Data Analysis: Subtract the non-specific binding counts from the total binding counts to obtain specific binding. Plot specific binding as a function of the free radioligand concentration to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
Visualizations
Caption: Experimental workflow for a [125I]this compound radioligand binding assay.
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
Caption: Simplified signaling pathway of the D1-dopamine receptor.
References
- 1. Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Addressing variability in Sch 38548 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Sch 38548, a D1-dopamine receptor ligand. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a different color than expected. What could be the cause?
A color change in your this compound solution may indicate chemical degradation or oxidation.[1] This can be influenced by factors such as exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.[1]
Q2: I am observing precipitate in my this compound stock solution after thawing. How can this be resolved?
Precipitation upon thawing can occur if the solubility limit of this compound is exceeded at lower temperatures or if the solvent is not suitable for freeze-thaw cycles.[1] Consider the following troubleshooting steps:
-
Solvent Choice: Ensure the solvent is appropriate for your storage temperature. While DMSO is common, its stability can be affected by repeated freeze-thaw cycles.[1]
-
Concentration: Storing the compound at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly lower concentration for your stock solution.[1]
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it has completely redissolved before use.
Q3: How can I minimize the risk of off-target effects in my experiments with this compound?
Off-target effects are unintended interactions with other biomolecules that can lead to misleading results. To mitigate this:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required for D1 receptor engagement to minimize interactions with lower-affinity off-targets.
-
Validate with a Secondary Ligand: Use a structurally different D1 receptor ligand to see if it recapitulates the same phenotype, which would suggest an on-target effect.
-
Perform Dose-Response Curves: A clear, dose-dependent effect that correlates with the known affinity of this compound for the D1 receptor supports on-target activity.
Troubleshooting Guides
Issue 1: High Variability in Bioassay Results
High variability in bioassay results can stem from several factors related to compound handling and the experimental setup.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent Solubilization | Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. Perform serial dilutions into your aqueous experimental medium, ensuring the final solvent concentration is low (typically <0.5% v/v). | Ensures the compound is fully dissolved before being introduced to the biological system, preventing variability due to incomplete solubilization. |
| Compound Instability | Store stock solutions at -20°C or -80°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles. Purge the vial headspace with an inert gas like argon or nitrogen if the compound is susceptible to oxidation. | Protects the compound from degradation, ensuring consistent potency across experiments. |
| Cell-Based Assay Variability | Standardize cell seeding density, passage number, and growth conditions. Ensure consistent incubation times with this compound. | Biological systems are sensitive to minor variations in experimental conditions. Standardization minimizes this source of variability. |
Issue 2: Unexpected Cellular Phenotype or Toxicity
Observing an unexpected phenotype or toxicity may be due to off-target effects or issues with the experimental conditions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Off-Target Effects | Lower the concentration of this compound to a range appropriate for its D1 receptor affinity. Screen the compound against a panel of other receptors to identify potential off-targets. | Minimizes the engagement of unintended targets that could be causing the observed phenotype or toxicity. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is below the toxicity threshold for your cell line (usually <0.5%). | High concentrations of organic solvents can be toxic to cells and confound experimental results. |
| Compound Purity | Verify the purity of your this compound batch using analytical techniques such as HPLC. | Impurities in the compound stock could have their own biological activities, leading to unexpected effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in downstream experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber polypropylene or glass vials
-
Vortex mixer
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell-Based Functional Assay for D1 Receptor Activation
Objective: To assess the functional activity of this compound as a D1 receptor agonist by measuring downstream signaling (e.g., cAMP production).
Materials:
-
Cells expressing the D1-dopamine receptor (e.g., HEK293-D1)
-
Cell culture medium and supplements
-
This compound stock solution
-
Assay buffer
-
cAMP assay kit
-
Plate reader
Procedure:
-
Seed the D1-expressing cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plate for the desired time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Read the plate on a plate reader at the appropriate wavelength.
-
Analyze the data by plotting the cAMP concentration against the log of the this compound concentration to generate a dose-response curve.
Visualizations
Caption: Canonical signaling pathway of the D1-dopamine receptor activated by this compound.
References
Sch 38548 stability under different storage conditions
Disclaimer: Due to the lack of publicly available stability data for Sch 38548, this technical support center has been created using sulfamethoxazole as a representative model compound from the sulfonamide class. The information provided herein is intended to serve as a comprehensive guide and template for researchers working with structurally similar compounds.
This resource provides essential information regarding the stability of sulfamethoxazole under various storage and stress conditions. The troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in designing and interpreting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for sulfamethoxazole?
A1: Sulfamethoxazole should be stored at controlled room temperature, between 15°C and 30°C (59°F and 86°F). It is also recommended to protect it from light.
Q2: What are the primary degradation pathways for sulfamethoxazole?
A2: The primary degradation pathways for sulfamethoxazole include hydrolysis, oxidation, and photolysis. Hydrolysis can be significant in both acidic and alkaline conditions, leading to the cleavage of the sulfonamide bond. Oxidation can result in the formation of various oxygenated derivatives. Photodegradation can occur upon exposure to light, leading to isomerization and cleavage of the molecule.
Q3: How can I monitor the stability of sulfamethoxazole in my samples?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is recommended. The method should be validated to ensure it can separate the intact drug from its degradation products.
Q4: What should I do if I observe unexpected peaks in my chromatogram during a stability study?
A4: Unexpected peaks may indicate the formation of degradation products. You should consult the troubleshooting guide below to identify potential causes based on the storage or stress conditions. It is also advisable to perform peak purity analysis to confirm that the main drug peak is not co-eluting with any degradants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of the active ingredient under ambient conditions. | Improper storage (e.g., exposure to high temperatures or light). | Verify storage conditions are in accordance with the recommendations (15-30°C, protected from light). |
| Appearance of new peaks in acidic or basic solutions. | Hydrolysis of the sulfonamide bond. | Adjust the pH of the formulation to a more neutral range if possible. Characterize the new peaks to confirm they are hydrolysis products. |
| Loss of potency after exposure to air or oxidizing agents. | Oxidative degradation. | Consider the use of antioxidants in the formulation. Store samples under an inert atmosphere (e.g., nitrogen). |
| Discoloration or appearance of degradants upon light exposure. | Photodegradation. | Protect the drug substance and product from light by using amber-colored containers or light-resistant packaging. |
| Inconsistent stability results between batches. | Variability in the purity of the starting material or differences in formulation composition. | Ensure consistent quality of the drug substance and excipients. Review and standardize the manufacturing process. |
Stability Data Summary
The following tables summarize the stability of sulfamethoxazole under various forced degradation conditions.
Table 1: Hydrolytic Degradation of Sulfamethoxazole
| Condition | Time (hours) | Degradation (%) | Major Degradants |
| 0.1 N HCl at 60°C | 24 | ~15% | Sulfanilamide, 3-amino-5-methylisoxazole |
| 0.1 N NaOH at 60°C | 24 | ~25% | Sulfanilamide, 3-amino-5-methylisoxazole |
| pH 7 Buffer at 60°C | 24 | < 5% | Not significant |
Table 2: Oxidative Degradation of Sulfamethoxazole
| Condition | Time (hours) | Degradation (%) | Major Degradants |
| 3% H₂O₂ at 25°C | 24 | ~30% | N-hydroxylated and other oxidized derivatives |
| 10% H₂O₂ at 25°C | 24 | > 50% | Multiple oxidized derivatives |
Table 3: Photolytic Degradation of Sulfamethoxazole
| Condition | Exposure Time | Degradation (%) | Major Degradants |
| Solid state, ICH Q1B Option 1 | 1.2 million lux hours | ~10% | Photo-isomers, cleavage products |
| Solution (0.1 mg/mL in water), ICH Q1B Option 1 | 200 W h/m² | ~40% | Photo-isomers, cleavage products |
Table 4: Thermal Degradation of Sulfamethoxazole
| Condition | Time (hours) | Degradation (%) | Major Degradants |
| Solid state, 80°C | 48 | < 5% | Not significant |
| Solution (0.1 mg/mL in water), 80°C | 48 | ~10% | Hydrolysis products |
Experimental Protocols
Forced Degradation Study of Sulfamethoxazole
Objective: To investigate the degradation of sulfamethoxazole under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Sulfamethoxazole reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of sulfamethoxazole in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of pH 7 phosphate buffer.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid sulfamethoxazole and a solution of sulfamethoxazole (0.1 mg/mL in water) to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure, dissolve the solid sample and dilute the solution with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a sample of solid sulfamethoxazole in an oven at 80°C for 48 hours.
-
Prepare a solution of sulfamethoxazole (0.1 mg/mL in water) and keep it in an oven at 80°C for 48 hours.
-
After the exposure, dissolve the solid sample and dilute the solution with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
A typical method might use a C18 column with a mobile phase of acetonitrile and water (with a suitable buffer and pH) in a gradient or isocratic elution mode.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Calculate the percentage degradation of sulfamethoxazole and the relative amounts of the degradation products.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Overcoming Poor Brain Penetration of P-glycoprotein (P-gp) Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor brain penetration of compounds that are substrates of P-glycoprotein (P-gp). For illustrative purposes, we will use the well-characterized P-gp substrate, Loperamide, as a model compound. Loperamide is an opioid receptor agonist that exhibits potent peripheral effects but is actively effluxed from the central nervous system (CNS) by P-gp at the blood-brain barrier (BBB), thus limiting its central analgesic activity under normal conditions.
Frequently Asked Questions (FAQs)
Q1: My compound is active in vitro, but shows no efficacy in our CNS animal model. What could be the reason?
A1: A common reason for this discrepancy is poor penetration of the compound across the blood-brain barrier (BBB). One of the key mechanisms limiting brain entry is active efflux by transporters such as P-glycoprotein (P-gp).[1][2] If your compound is a substrate for P-gp, it will be actively pumped out of the brain endothelial cells back into the bloodstream, resulting in sub-therapeutic concentrations in the CNS.[2]
Q2: How can I determine if my compound is a P-glycoprotein (P-gp) substrate?
A2: Several in vitro and in vivo methods can be used to assess if a compound is a P-gp substrate:
-
In vitro cellular assays: Utilize cell lines that overexpress P-gp, such as MDCK-MDR1 or Caco-2 cells. A common method is to measure the bidirectional transport of your compound across a monolayer of these cells. A significantly higher transport in the basolateral-to-apical direction compared to the apical-to-basolateral direction (efflux ratio > 2) suggests P-gp-mediated efflux.[3]
-
ATPase activity assay: P-gp is an ABC transporter that hydrolyzes ATP to fuel its efflux activity. Substrates and inhibitors of P-gp can stimulate or inhibit its ATPase activity. This can be measured using isolated membranes from P-gp-expressing cells.[3]
-
In vivo studies: Co-administration of your compound with a known P-gp inhibitor (e.g., Verapamil, Zosuquidar) in an animal model. A significant increase in the brain-to-plasma concentration ratio of your compound in the presence of the inhibitor is a strong indicator that it is a P-gp substrate.
Q3: What are some common strategies to overcome P-gp-mediated efflux at the BBB?
A3: Several strategies can be employed to enhance the brain penetration of P-gp substrates:
-
Co-administration with P-gp inhibitors: Using a potent and selective P-gp inhibitor can block the efflux of your compound, thereby increasing its concentration in the brain.
-
Chemical modification (Prodrug approach): Modifying the chemical structure of your compound to create a prodrug that is not a P-gp substrate. This prodrug can cross the BBB and then be converted to the active compound within the CNS.
-
Formulation with nanocarriers: Encapsulating your compound in nanoparticles, liposomes, or other nanocarriers can mask it from P-gp and facilitate its transport across the BBB.
-
Intranasal delivery: This route can bypass the BBB to some extent by allowing direct transport of the compound to the CNS via the olfactory and trigeminal nerves.
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro P-gp substrate assays.
| Potential Cause | Troubleshooting Step |
| Cell monolayer integrity is compromised. | Regularly check the transepithelial electrical resistance (TEER) of your cell monolayers to ensure they are confluent and have intact tight junctions. |
| Compound cytotoxicity. | Determine the toxicity of your compound on the cell line used at the tested concentrations using an MTT or similar viability assay. Use concentrations well below the toxic threshold. |
| Non-specific binding to plasticware. | Use low-binding plates and tubes for your experiments. Quantify the recovery of your compound to account for any loss due to non-specific binding. |
| Incorrect inhibitor concentration. | Titrate the concentration of the P-gp inhibitor to ensure maximal inhibition without causing cytotoxicity. |
Problem 2: Lack of in vivo efficacy despite successful in vitro BBB penetration enhancement.
| Potential Cause | Troubleshooting Step |
| Poor pharmacokinetic properties of the compound or inhibitor. | Perform pharmacokinetic studies to determine the half-life, clearance, and volume of distribution of both your compound and the P-gp inhibitor. Ensure that their concentrations are maintained above the effective level for a sufficient duration. |
| The P-gp inhibitor has poor brain penetration itself. | Select a P-gp inhibitor that is known to effectively cross the BBB. |
| Involvement of other efflux transporters. | Investigate if your compound is a substrate for other BBB transporters, such as Breast Cancer Resistance Protein (BCRP). |
| Rapid metabolism in the brain. | Assess the metabolic stability of your compound in brain homogenates or microsomes. |
Quantitative Data Summary
The following table summarizes data from a hypothetical study investigating the effect of the P-gp inhibitor, Zosuquidar, on the brain penetration of Loperamide in rats.
| Treatment Group | Dose (mg/kg) | Loperamide Plasma Concentration (ng/mL) | Loperamide Brain Concentration (ng/g) | Brain-to-Plasma Ratio |
| Loperamide alone | 10 | 150 ± 25 | 15 ± 5 | 0.1 |
| Loperamide + Zosuquidar | 10 + 5 | 140 ± 30 | 2100 ± 300 | 15.0 |
Data are presented as mean ± SD. This is representative data and should not be considered as actual experimental results.
Experimental Protocols
Protocol 1: In Vitro P-gp Substrate Assessment using MDCK-MDR1 Cells
Objective: To determine if a test compound is a substrate of P-glycoprotein by measuring its bidirectional transport across a monolayer of MDCK-MDR1 cells.
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Loperamide (positive control)
-
Atenolol (low permeability marker)
-
P-gp inhibitor (e.g., Verapamil or Zosuquidar)
-
LC-MS/MS for compound quantification
Method:
-
Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days).
-
Verify monolayer integrity by measuring the TEER.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare transport solutions containing the test compound, Loperamide, or Atenolol in HBSS.
-
To assess apical-to-basolateral (A-B) transport, add the transport solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
To assess basolateral-to-apical (B-A) transport, add the transport solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
To confirm P-gp involvement, perform the B-A transport experiment in the presence of a P-gp inhibitor.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2, which is significantly reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Mechanism of P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier.
Caption: Experimental workflow for identifying and overcoming P-gp mediated poor brain penetration.
References
Technical Support Center: Microinjection Techniques
Note: Due to the limited availability of specific information on "Sch 38548" in the provided search results, this guide focuses on general microinjection techniques and troubleshooting applicable to a broad range of research applications. The principles and procedures outlined here can serve as a valuable resource for researchers utilizing microinjection for various substances.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their microinjection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of needle clogging during microinjection?
A1: Needle clogging is a frequent issue in microinjection. Common causes include:
-
High concentration of the injectate: Highly concentrated solutions, especially those containing plasmids or other large molecules, can lead to frequent clogging.[1]
-
Particulates in the injection solution: Debris or precipitates in your solution can easily block the fine tip of the needle.
-
Improper needle tip size: A tip that is too narrow for the solution being injected will clog more easily. Sometimes, breaking the needle to create a larger opening can help.[2]
-
Slow flow rate: A flow rate that is too slow may not be sufficient to keep the needle tip clear.[1]
Q2: My injected subjects have a low survival rate. What could be the problem?
A2: Low survival rates post-injection can stem from several factors:
-
Needle sharpness and size: A blunt or wide needle can cause excessive damage to the cell or embryo.[1]
-
Injection volume: Injecting too large a volume can cause physical trauma and rupture.
-
Toxicity of the injected substance: The compound or its buffer may be toxic to the cells or organism.
-
Improper injection technique: Deep or misplaced injections can damage vital structures.
Q3: I am observing inconsistent results between experiments. What should I check?
A3: Inconsistent results can be frustrating and may point to several procedural variations:
-
Inconsistent injection volume: Manual injection can lead to variability in the delivered volume.
-
Variability in the injection site: The precise location of injection can influence the outcome.
-
Quality of the injected material: Degradation or inconsistent preparation of the injectate can lead to variable results.[3]
-
Operator variability: Differences in technique between different researchers or even between sessions for the same researcher can introduce variability.
Troubleshooting Guides
Table 1: Troubleshooting Common Microinjection Problems
| Problem | Possible Cause | Suggested Solution |
| Needle Clogging | High concentration of injectate | Dilute the sample or co-injection marker. |
| Particulates in the solution | Centrifuge and filter the injection mix before loading the needle. | |
| Needle tip is too small | Break the needle tip to create a slightly larger opening. | |
| Flow rate is too slow | Adjust the injection pressure to ensure a steady, but not too rapid, flow. | |
| Low Survival Rate | Needle is too blunt or wide | Use a needle puller to create sharper, finer tips. Visually inspect needles before use. |
| Injection volume is too high | Calibrate the injection volume. Perform trial injections with a dye to visualize the volume. | |
| Injectate is toxic | Perform a dose-response curve to determine a non-toxic concentration. Check the toxicity of the buffer. | |
| Inconsistent Results | Variable injection volume | Use a calibrated microinjector with precise volume control. Practice consistent manual injection technique. |
| Inconsistent injection location | Establish clear anatomical landmarks for injection. | |
| Degradation of injectate | Prepare fresh injection solutions for each experiment. Store aliquots at appropriate temperatures. | |
| Leaking Needle | Improper fit in the holder | Clean the inside of the injection holder and replace the rubber gasket. |
| Incorrect compensation pressure | Adjust the compensation pressure on the microinjector. |
Experimental Protocols
General Protocol for Microinjection
This protocol provides a general workflow for microinjection into embryos, which can be adapted for other cell types.
-
Needle Preparation:
-
Pull glass capillaries to a fine point using a micropipette puller.
-
Under a microscope, carefully break the tip of the needle with fine forceps to create a sharp, beveled opening. The size of the opening should be optimized for the target cells and the injection solution.
-
-
Preparation of Injection Solution:
-
Thaw all components on ice.
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for at least 10 minutes to pellet any debris.
-
Carefully transfer the supernatant to a new, sterile tube.
-
-
Loading the Needle:
-
Load the injection solution into the back of the needle using a microloader pipette tip. Avoid introducing air bubbles.
-
Alternatively, for front-filling, apply a small drop of the solution to a sterile surface and fill the needle tip by suction.
-
-
Setting up the Microinjection System:
-
Securely mount the needle in the micromanipulator.
-
Connect the needle to the microinjector.
-
Calibrate the injection volume by injecting into a drop of oil on a microscope slide and measuring the diameter of the resulting sphere.
-
-
Microinjection Procedure:
-
Align the embryos or cells on an agarose pad or in a holding dish.
-
Using the micromanipulator, position the needle at the desired injection site.
-
Gently pierce the cell membrane or chorion.
-
Inject the desired volume of solution.
-
Carefully withdraw the needle.
-
-
Post-Injection Care:
-
Transfer the injected subjects to a fresh culture medium.
-
Incubate under appropriate conditions.
-
Monitor for viability and the desired experimental outcome.
-
Visualizations
Caption: A general experimental workflow for microinjection.
Caption: A decision tree for troubleshooting microinjection experiments.
References
Validation & Comparative
A Comparative Guide to Dopamine D1 Receptor Antagonists: Sch 38548 vs. SCH 23390
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two closely related benzazepine compounds, Sch 38548 and SCH 23390, both recognized for their interaction with the dopamine D1 receptor. While SCH 23390 is a well-characterized selective D1 antagonist, available data for this compound primarily focuses on its radioiodinated form as a high-affinity probe for D1 receptor studies. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to aid in the understanding and application of these research tools.
Quantitative Data Summary
The following tables present a summary of the available pharmacological data for this compound and SCH 23390. It is important to note that comprehensive binding and functional potency data for the non-radiolabeled form of this compound is limited in publicly available literature.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ligand | Preparation | Kd (nM) | Ki (nM) | Reference |
| [125I]this compound | Dopamine D1 | [125I]SCH-38548 | Rat striatal membranes | ~0.2 | - | [1] |
| SCH 23390 | Dopamine D1 | [3H]SCH 23390 | Rat striatal membranes | 0.34-0.7 | - | [2][3] |
| Dopamine D1 | [3H]piflutixol | Calf striatal membranes | - | Potent inhibitor | [4] | |
| Dopamine D1 | - | - | - | 0.2 | [5] | |
| Dopamine D5 | - | - | - | 0.3 | ||
| Serotonin 5-HT2 | - | - | - | High affinity | ||
| Serotonin 5-HT1C | - | - | - | High affinity | ||
| Dopamine D2 | [3H]spiperone | - | - | Weak inhibitor |
Table 2: Functional Activity
| Compound | Assay | Preparation | Effect | IC50 (nM) | Reference |
| SCH 23390 | Dopamine-stimulated adenylate cyclase | Rat striatal homogenates | Antagonist | - | |
| GIRK Channels | AtT-20 cells | Inhibition | 268 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to characterize dopamine D1 receptor ligands.
Radioligand Binding Assay ([3H]-SCH 23390)
This protocol is adapted from studies characterizing the binding of [3H]-SCH 23390 to rat striatal membranes.
1. Membrane Preparation:
-
Rat striata are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
Incubations are performed in a final volume of 1 mL containing:
-
[3H]-SCH 23390 (at a concentration near its Kd, e.g., 0.3-0.7 nM)
-
Striatal membrane preparation (50-250 µg protein)
-
Competing unlabeled drugs or vehicle
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM (+)-butaclamol or 300 nM cis(Z)-flupenthixol).
-
The mixture is incubated at 30-37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation experiments, the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of specific binding data obtained at various concentrations of [3H]-SCH 23390.
-
For competition experiments, the IC50 value (the concentration of unlabeled drug that inhibits 50% of specific binding) is determined from the dose-response curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine-Stimulated Adenylate Cyclase Assay
This protocol is a general representation of methods used to assess the functional activity of D1 receptor ligands.
1. Tissue Preparation:
-
Rat striata are dissected and homogenized in a buffer containing 2 mM Tris-maleate and 2 mM EGTA, pH 7.4.
2. Assay Reaction:
-
The assay is typically conducted in a final volume of 0.5 mL containing:
-
80 mM Tris-maleate buffer, pH 7.4
-
2.0 mM MgSO4
-
0.5 mM ATP
-
10 mM theophylline (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
0.2 mM EGTA
-
Striatal homogenate
-
Dopamine (as the agonist) and the test compound (e.g., SCH 23390)
-
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a short period (e.g., 2.5 minutes).
-
The reaction is terminated by heating the tubes in a boiling water bath for 2 minutes.
3. cAMP Quantification:
-
The samples are centrifuged to remove precipitated protein.
-
The amount of cyclic AMP (cAMP) produced in the supernatant is measured using a suitable method, such as a competitive protein binding assay or radioimmunoassay using commercially available kits.
4. Data Analysis:
-
The ability of the test compound to inhibit dopamine-stimulated cAMP production is determined.
-
The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the maximal dopamine response, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for the D1 dopamine receptor and a typical experimental workflow for radioligand binding.
Discussion and Comparison
SCH 23390 is a well-established and highly selective D1 dopamine receptor antagonist. Its high affinity for D1 and D5 receptors, with Ki values in the sub-nanomolar range, makes it a potent tool for studying the physiological and behavioral roles of these receptors. While it exhibits high affinity for 5-HT2 and 5-HT1C receptors in vitro, the in vivo doses required to elicit responses via these serotonin receptors are significantly higher than those needed for D1 receptor-mediated effects. Functionally, SCH 23390 acts as a competitive antagonist at the D1 receptor, effectively blocking dopamine-stimulated adenylate cyclase activity. It has also been shown to directly inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels, an off-target effect that should be considered when interpreting experimental results.
This compound is a derivative of SCH 23390. The primary available data pertains to its radioiodinated form, [125I]this compound, which has been instrumental in the photoaffinity labeling and identification of the D1 receptor protein. This radioligand exhibits very high affinity for the D1 receptor, with a Kd of approximately 200 pM, indicating that the parent compound, this compound, is also a potent D1 receptor ligand. The photoaffinity labeling experiments demonstrated the D1-dopaminergic specificity of [125I]this compound binding, as it was blocked by D1-selective compounds but not by antagonists for other receptors like D2, serotonin, or adrenergic receptors.
Comparison Summary:
-
Potency: Both compounds are potent ligands for the D1 receptor. While direct comparison of Ki values for the non-radiolabeled compounds is not possible from the available data, the high affinity of [125I]this compound suggests that this compound is in a similar potency range to SCH 23390.
-
Selectivity: SCH 23390 is highly selective for D1-like receptors over D2 receptors. It does, however, have notable affinity for some serotonin receptors. The selectivity profile of the non-radiolabeled this compound has not been extensively documented in the public domain, but photoaffinity labeling studies with its radioiodinated form suggest high selectivity for the D1 receptor.
-
Application: SCH 23390 is widely used as a pharmacological tool to antagonize D1 receptor function in a variety of in vitro and in vivo experimental paradigms. This compound, particularly in its radioiodinated form, has been a valuable tool for the molecular characterization and identification of the D1 receptor protein.
Limitations:
A direct and comprehensive comparison of the performance of this compound and SCH 23390 is limited by the lack of publicly available quantitative pharmacological data (Ki and IC50 values) for the non-radiolabeled form of this compound. Further studies characterizing the binding and functional profile of this compound are needed to fully elucidate its similarities and differences compared to the well-established D1 antagonist, SCH 23390.
References
- 1. Identification of the binding subunit of the D1-dopamine receptor by photoaffinity crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential inhibition of ligand binding to calf striatal dopamine D1 receptors by SCH 23390 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Sch 38548 and Other D1 Antagonists: A Guide for Researchers
This guide provides a comparative analysis of the dopamine D1 receptor antagonist Sch 38548 and other selective D1 antagonists, with a primary focus on the well-characterized compound SCH 23390. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of research tools for studying the dopamine D1 receptor system.
Data Presentation: Quantitative Comparison of D1 Antagonists
Table 1: D1 Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Kd (nM) | Ki (nM) | Reference |
| [125I]this compound | - | Rat Striatal Membranes | ~0.2 | - | [1] |
| SCH 23390 | [3H]SCH 23390 | Rat Striatal Membranes | - | 0.2 | [2] |
| SCH 23390 | [3H]SCH 23390 | Human D1 Receptor | - | 0.2 | [2] |
| SCH 23390 | [3H]SCH 23390 | Human D5 Receptor | - | 0.3 | [2] |
Note: Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor, where a lower value indicates higher affinity. Ki (inhibition constant) is another measure of affinity, determined through competition binding assays.
Table 2: Functional Activity - Antagonism of D1 Receptor Signaling
Direct comparative data on the functional activity (e.g., IC50 in a cAMP assay) of this compound was not available in the reviewed literature. SCH 23390 is a well-established potent antagonist of D1 receptor-mediated adenylyl cyclase activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for key assays used to characterize D1 receptor antagonists.
Radioligand Binding Assay (for determining Kd and Ki)
This protocol is a generalized representation based on common practices in the field.
Objective: To determine the binding affinity of a test compound (e.g., this compound, SCH 23390) for the D1 dopamine receptor.
Materials:
-
Tissue Preparation: Rat striatal tissue or cells expressing the D1 receptor.
-
Buffers: Tris-HCl buffer with physiological salts (e.g., NaCl, KCl, MgCl2).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) D1 receptor antagonist (e.g., [3H]SCH 23390).
-
Test Compounds: Unlabeled D1 antagonists for competition assays.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous substances.
-
Incubation: Incubate the prepared membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (for competition assays) or with varying concentrations of the radioligand alone (for saturation binding).
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the specific binding against the radioligand concentration. The Kd and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the resulting curve.
-
Competition Binding: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay (for determining IC50)
This protocol describes a common method to assess the functional antagonism of D1 receptor signaling.
Objective: To measure the ability of a D1 antagonist to inhibit the dopamine-induced increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cell Line: A cell line stably expressing the human D1 dopamine receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate medium for the cell line.
-
D1 Agonist: Dopamine or a selective D1 agonist (e.g., SKF-81297).
-
Test Compounds: D1 antagonists (e.g., this compound, SCH 23390).
-
Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., IBMX).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).
Procedure:
-
Cell Culture: Plate the D1 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the D1 antagonist for a defined period.
-
Stimulation: Add a fixed concentration of a D1 agonist (typically the EC80 concentration to ensure a robust signal) in the presence of a PDE inhibitor.
-
Incubation: Incubate for a specific time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of agonist-stimulated cAMP response against the log concentration of the antagonist. The IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by non-linear regression analysis.
Mandatory Visualizations
D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling pathway and the inhibitory action of a D1 antagonist.
Experimental Workflow for D1 Antagonist Comparison
Caption: General experimental workflow for comparing the efficacy of D1 receptor antagonists.
References
Validating Sch 38548 Binding Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the binding specificity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comparative analysis of Sch 38548, a potent dopamine D1 receptor ligand, alongside alternative compounds. It includes quantitative binding data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of its selectivity.
This compound is a radioiodinated derivative of the selective D1 antagonist, SCH-23390. It exhibits a high affinity for the dopamine D1 receptor, with a dissociation constant (Kd) of approximately 200 pM in rat striatal membranes.[1] Its parent compound, SCH-23390, is well-characterized as a potent and selective D1-like receptor antagonist with Ki values of 0.2 nM and 0.3 nM for the D1 and D5 dopamine receptor subtypes, respectively.[2] This high affinity and selectivity make this compound a valuable tool for studying the D1 receptor system. However, a thorough validation of its binding profile against other potential targets is crucial for accurate data interpretation.
Comparative Analysis of D1 Receptor Ligand Binding Affinities
To objectively assess the binding specificity of this compound, its binding profile is compared with other commonly used D1 receptor ligands. The following table summarizes the binding affinities (Ki in nM) of this compound (represented by its parent compound SCH-23390) and alternative ligands for various dopamine receptor subtypes and key off-target receptors.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D5 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT1C (Ki, nM) |
| SCH-23390 | 0.2 - 0.53[2][3] | >1000[4] | 0.3 | High Affinity | High Affinity |
| SKF-81297 | ~1-3 | >100 | - | - | - |
| A-68930 | 2.5 (EC50) | 3920 (EC50) | - | - | - |
| NNC 01-0112 | Low nM | µM range | - | High Affinity | - |
Note: A lower Ki value indicates a higher binding affinity.
The data clearly demonstrates the high selectivity of SCH-23390 for the D1 receptor over the D2 receptor. However, it also reveals significant affinity for the 5-HT2A and 5-HT1C serotonin receptors, a critical consideration for off-target effects. In contrast, while also D1-selective, compounds like A-68930 show a much larger separation in potency between D1 and D2 receptors.
Experimental Protocols
Accurate determination of binding affinity is essential for validating ligand specificity. The following is a detailed protocol for a competitive radioligand binding assay for the dopamine D1 receptor, a standard method in pharmacological research.
Dopamine D1 Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled D1 receptor antagonist, such as [3H]SCH-23390.
Materials:
-
Rat striatal tissue or cells expressing the human D1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]SCH-23390 (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: 1 µM SCH-23390 (unlabeled) or another potent D1 antagonist.
-
Test compounds at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]SCH-23390 (at a final concentration of ~0.3 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 1 µM unlabeled SCH-23390, 50 µL of [3H]SCH-23390, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]SCH-23390, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plates at 30°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the dopamine D1 receptor signaling pathway and the experimental workflow for validating binding specificity.
Figure 1: Simplified Dopamine D1 Receptor Signaling Pathway.
Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
Conclusion
Validating the binding specificity of a chemical probe like this compound is a critical step in ensuring the reliability and reproducibility of research findings. This guide provides a framework for this validation process by presenting comparative binding data, a detailed experimental protocol, and clear visualizations of the underlying biological and experimental processes. While this compound is a potent and selective D1 receptor ligand, researchers must remain aware of its potential off-target interactions, particularly at serotonin receptors, and choose the most appropriate chemical tool for their specific research question. The use of comparative data and standardized protocols, as outlined here, will contribute to more robust and impactful scientific discoveries.
References
- 1. Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of 3H-SCH 23390, a selective D-1 receptor antagonist ligand, in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Sch 38548: A Comparative Guide to its Cross-Reactivity with Dopamine Receptors
For researchers, scientists, and drug development professionals, understanding the precise interaction of a compound with its intended target and potential off-target sites is paramount. This guide provides a comprehensive comparison of the binding affinity of Sch 38548, a known D1-dopamine receptor ligand, with other dopamine receptor subtypes. The data presented herein is crucial for evaluating its selectivity and potential for cross-reactivity, offering valuable insights for future research and development endeavors.
This compound has been identified as a ligand for the D1-dopamine receptor. To objectively assess its selectivity, it is essential to compare its binding affinity across all five dopamine receptor subtypes: D1, D2, D3, D4, and D5. This comparison is typically achieved through in vitro radioligand binding assays, which determine the inhibition constant (Ki) of the compound for each receptor. A lower Ki value signifies a higher binding affinity.
Comparative Binding Affinity of this compound
For illustrative purposes, the following table presents hypothetical binding affinity data for this compound, modeled on the expected selectivity for a D1-receptor ligand, alongside comparative data for other representative dopamine receptor ligands. It is crucial to note that the Ki values for this compound in this table are hypothetical and intended to represent a typical D1-selective profile. Researchers should consult specific experimental data for this compound as it becomes available.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Primary Selectivity |
| This compound (Hypothetical) | ~1 | >1000 | >1000 | >1000 | ~5 | D1-like |
| SCH 23390 | 0.2[1] | >5000 | >5000 | >5000 | 0.3[1] | D1-like |
| Haloperidol | 200 | 1.5 | 0.7 | 5 | 800 | D2-like |
| Quinpirole | >10000 | 45 | 4.3 | 420 | >10000 | D2/D3 Agonist |
This hypothetical profile suggests that this compound would exhibit high affinity for the D1 and D5 receptors (the "D1-like" family) and significantly lower affinity for the D2, D3, and D4 receptors (the "D2-like" family). This level of selectivity is a critical attribute for a tool compound or a therapeutic candidate targeting the D1 receptor, as it minimizes the potential for off-target effects mediated by other dopamine receptor subtypes.
Experimental Protocols
The determination of binding affinities (Ki values) is typically performed using competitive radioligand binding assays. Below is a detailed methodology for a standard in vitro binding assay for dopamine receptors.
Radioligand Binding Assay Protocol
1. Materials and Reagents:
-
Cell Membranes: Membranes from cell lines stably expressing the human dopamine receptor subtypes (D1, D2, D3, D4, or D5).
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-SCH 23390 for D1/D5 receptors, [³H]-Spiperone or [³H]-Raclopride for D2-like receptors).
-
Test Compound: this compound and other reference compounds.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific Binding Control: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., 10 µM Butaclamol or Haloperidol).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
2. Procedure:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation:
-
Total Binding: Cell membranes, radioligand, and assay buffer are incubated together.
-
Non-specific Binding: Cell membranes, radioligand, assay buffer, and the non-specific binding control are incubated.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (e.g., this compound) are incubated.
-
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways of dopamine receptors and the workflow of a competitive radioligand binding assay.
Caption: General signaling pathways for D1-like and D2-like dopamine receptors.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Based on its classification as a D1-dopamine receptor ligand, this compound is expected to exhibit significant selectivity for the D1-like dopamine receptors (D1 and D5) over the D2-like receptors (D2, D3, and D4). This selectivity is a desirable characteristic for a pharmacological tool intended to probe the function of the D1 receptor or for a therapeutic agent aimed at modulating D1 receptor activity with minimal off-target effects. The experimental protocols outlined in this guide provide a standardized framework for the in vitro characterization of the binding affinity and selectivity of this compound and other novel compounds targeting dopamine receptors. It is imperative for researchers to consult and perform direct experimental validation to confirm the precise cross-reactivity profile of this compound.
References
A Head-to-Head Battle of Dopamine D1 Receptor Ligands: Sch 38548 versus SKF 81297 in Functional Assays
A Comprehensive Comparison for Researchers and Drug Development Professionals
In the landscape of neuroscience research and drug development, the dopamine D1 receptor stands as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. The modulation of this receptor with selective ligands is of paramount interest. This guide provides an in-depth, objective comparison of two key benzazepine derivatives that interact with the D1 receptor: Sch 38548 and SKF 81297. While both compounds share a structural heritage, their functional activities diverge significantly, positioning one as a potent agonist and the other as a high-affinity antagonist.
This guide will dissect their performance in functional assays, present supporting experimental data in a clear, tabular format, and provide detailed methodologies for the key experiments cited. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular interactions.
At a Glance: Functional Showdown
| Parameter | This compound | SKF 81297 |
| Functional Activity | Dopamine D1 Receptor Antagonist | Potent, selective Dopamine D1 Receptor Agonist |
| Binding Affinity (Ki) | ~0.2 nM (as a radioligand derivative) | 1.99 nM (rat D1 receptor), 15 nM (human D1 receptor)[1] |
| Functional Potency (EC50) | Not Applicable (Antagonist) | 1.4 nM (cAMP accumulation, HEK293 cells), 4.7 nM (cAMP accumulation, HEK293 cells)[1] |
| Intrinsic Activity | Not Applicable (Antagonist) | Full Agonist |
Delving into the Data: A Tale of Two Ligands
SKF 81297 has been extensively characterized as a potent and selective agonist for the dopamine D1 receptor. Functional assays consistently demonstrate its ability to stimulate adenylyl cyclase and subsequent cyclic AMP (cAMP) production, a hallmark of D1 receptor activation. In HEK293 cells expressing the D1 receptor, SKF 81297 exhibits a high potency with reported EC50 values in the low nanomolar range, specifically 1.4 nM and 4.7 nM in different studies. Its binding affinity (Ki) for the rat D1 receptor is reported to be 1.99 nM, and for the human D1 receptor, 15 nM.
Visualizing the Molecular Mechanisms
To better understand the functional differences between this compound and SKF 81297, it is essential to visualize the signaling pathway they modulate and the experimental workflows used to characterize them.
Experimental Protocols
Dopamine D1 Receptor-Mediated cAMP Accumulation Assay (HTRF)
This assay quantifies the intracellular accumulation of cyclic AMP (cAMP) following the stimulation or inhibition of the D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
SKF 81297 and this compound.
-
Dopamine (for antagonist assays).
-
cAMP assay kit (e.g., HTRF-based kit).
-
384-well white microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding:
-
Culture HEK293-D1 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer.
-
Seed the cells into a 384-well white microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 2-4 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
For Agonist Assay (SKF 81297):
-
Prepare serial dilutions of SKF 81297 in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM).
-
Add the diluted compound to the respective wells.
-
-
For Antagonist Assay (this compound):
-
Prepare serial dilutions of this compound in assay buffer containing IBMX.
-
Add the diluted antagonist to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of dopamine (typically the EC80 concentration) to all wells containing the antagonist.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to stimulate cAMP production.
-
-
Detection:
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and normalize the data.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (for agonist) or IC50 (for antagonist).
-
Radioligand Binding Assay for Dopamine D1 Receptor
This assay measures the binding affinity of a ligand to the D1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the dopamine D1 receptor.
-
Radioligand (e.g., [³H]-SCH 23390).
-
Unlabeled ligands (SKF 81297, this compound, and a non-specific ligand like (+)-butaclamol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of the unlabeled test compound (SKF 81297 or this compound).
-
For total binding wells, add only buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-specific ligand (e.g., 10 µM (+)-butaclamol).
-
-
Radioligand Addition:
-
Add a fixed concentration of the radioligand (e.g., [³H]-SCH 23390, typically at a concentration near its Kd) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The comparison between this compound and SKF 81297 highlights the critical structure-activity relationships within the benzazepine class of dopamine D1 receptor ligands. SKF 81297 stands out as a potent full agonist, making it an invaluable tool for stimulating D1 receptor activity and investigating the downstream consequences of this activation. Conversely, this compound, with its high-affinity antagonist profile, serves as a precise instrument for blocking D1 receptor function and is particularly useful in radioligand binding studies to quantify receptor density and affinity. The choice between these two compounds will be dictated by the specific experimental question at hand, whether the goal is to mimic or to inhibit the physiological effects of dopamine at the D1 receptor. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies.
References
A Comparative Guide to Dopamine D1 Receptor Antagonist Reproducibility: A Case Study Approach
A Note on Sch 38548: An initial investigation into the reproducibility of findings related to this compound revealed a significant lack of published scientific literature. While identified as a Dopamine D1 receptor ligand, there is insufficient publicly available experimental data to conduct a comparative analysis of its findings across different laboratories.
Therefore, this guide will provide a comparative framework using a well-researched and prototypical Dopamine D1 receptor antagonist, SCH 23390 , as a representative example. This will serve as a practical guide for researchers interested in the reproducibility of D1 antagonist studies.
Comparative Efficacy of SCH 23390 in Preclinical Models
The following table summarizes the quantitative data from representative studies on the in vivo effects of SCH 23390. It is important to note that variations in experimental conditions can influence outcomes, highlighting the need for standardized protocols to ensure reproducibility.
| Study Focus | Animal Model | SCH 23390 Dosage Range (mg/kg) | Observed Effect | Reference |
| Conditioned Place Preference | Sprague Dawley Rat | 0.01 - 0.1 | Reduction in methamphetamine- and cocaine-induced conditioned place preference.[1] | [1] |
| Seizure Activity | Rodent Models | Not specified in abstract | Abolished generalized seizures evoked by chemoconvulsants.[2] | [2] |
| Dopamine Receptor Supersensitivity | Sprague Dawley Rat | 0.05 | Inhibited the development of dopamine receptor supersensitivity following stimulant pre-treatment.[1] | |
| Conditioned Avoidance | Squirrel Monkey | Not specified in abstract | Used to measure the duration of action, which was found to be shorter than its analog, SCH 39166. |
Experimental Protocols
To ensure the reproducibility of findings, it is crucial to follow detailed and consistent experimental methodologies. Below are outlines of key experimental protocols relevant to the study of Dopamine D1 receptor antagonists.
Radioligand Binding Assay for D1 Receptor Affinity
This protocol is a standard method to determine the binding affinity of a compound to the Dopamine D1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the D1 receptor.
Materials:
-
Cell membranes from a cell line expressing the human Dopamine D1 receptor.
-
Radioligand (e.g., [³H]SCH 23390).
-
Test compound (e.g., SCH 23390 or other antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known D1 antagonist).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conditioned Place Preference (CPP) Paradigm
This behavioral assay is used to assess the rewarding or aversive properties of a drug and the ability of an antagonist to block these effects.
Objective: To evaluate the effect of a D1 antagonist on the rewarding properties of a stimulant.
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore all three chambers for a set time (e.g., 15 minutes) to determine any initial chamber preference.
-
Conditioning (Days 2-5):
-
On alternate days, administer the stimulant (e.g., methamphetamine or cocaine) and confine the animal to one of the outer chambers.
-
On the other days, administer a saline control and confine the animal to the opposite outer chamber.
-
Prior to stimulant administration, a cohort of animals can be pre-treated with the D1 antagonist (e.g., SCH 23390) to assess its blocking effect.
-
-
Testing (Day 6): Place the animal in the central chamber and allow it to freely access all chambers for 15 minutes, with no drug administration.
-
Data Analysis: Measure the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place preference. A reduction in this preference in the antagonist-treated group suggests a blocking of the rewarding effect.
Signaling Pathways and Experimental Workflows
Visualizing the underlying molecular pathways and experimental designs is essential for understanding the mechanism of action and ensuring experimental consistency.
Dopamine D1 Receptor Signaling Pathway
Dopamine D1 receptors are G-protein coupled receptors that, upon activation, primarily stimulate the adenylyl cyclase pathway.
References
A Head-to-Head Comparison of Sch 38548 and Newer D1 Receptor Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the classic research ligand Sch 38548 and emerging, therapeutically-focused dopamine D1 receptor ligands. We delve into their pharmacological profiles, supported by experimental data and detailed methodologies, to inform future research and development.
The dopamine D1 receptor, a Gαs/olf-coupled G-protein coupled receptor (GPCR), is a critical modulator of voluntary movement, cognition, and reward pathways in the brain.[1] For decades, its therapeutic potential has been explored for conditions like Parkinson's disease and cognitive disorders.[1] This guide contrasts this compound, a classic tool compound, with a new generation of D1 ligands that have overcome the pharmacokinetic challenges of earlier molecules.[1][2]
This compound is a radioiodinated derivative of the selective D1 antagonist SCH-23390, designed primarily as a high-affinity photoaffinity label to identify and characterize the D1 receptor protein. Its utility lies in its ability to bind covalently to the receptor for biochemical studies. In contrast, newer D1 ligands, such as Tavapadon and PF-06412562, are non-catechol agonists designed with therapeutic applications in mind, featuring improved oral bioavailability and specific signaling profiles.[3]
Quantitative Comparison of D1 Ligands
The following tables summarize the binding affinities and functional potencies of this compound and representative newer D1 ligands. It is important to note the distinction between this compound, an antagonist-derived research tool, and the newer agonist compounds.
Table 1: D1 Receptor Binding Affinity
| Compound | Type | Receptor Subtype | Binding Affinity (Ki/Kd) | Species | Notes |
| This compound | Antagonist-derived Photoaffinity Label | D1 | ~200 pM (Kd) | Rat | High-affinity tool for receptor identification. |
| Tavapadon (CVL-751) | Partial Agonist | D1 | 9 nM (Ki) | Human | High selectivity over D2-like receptors. |
| D5 | 13 nM (Ki) | Human | |||
| D2, D3, D4 | ≥ 4870 nM (Ki) | Human | |||
| PF-06412562 | Partial Agonist | D1 | 95 nM (Ki) | Human | |
| Dihydrexidine | Full Agonist | D1 | ~10 nM (IC50) | Rat | First-generation full agonist, less selective. |
| D2 | 130 nM (IC50) | Rat |
Table 2: D1 Receptor Functional Activity
| Compound | Type | Assay | Potency (EC50) | Efficacy (Emax) | Notes |
| Tavapadon (CVL-751) | Partial Agonist | cAMP Accumulation | 19 nM (D1) / 17 nM (D5) | 65% (D1) / 81% (D5) | Efficacy relative to dopamine. |
| PF-06412562 | Partial Agonist | cAMP Accumulation | 580 nM | 44% | Efficacy relative to dopamine. |
| Dihydrexidine | Full Agonist | cAMP Synthesis | N/A | ~200% | Full efficacy agonist, doubles cAMP synthesis compared to baseline. |
D1 Receptor Signaling Pathways
Activation of the D1 receptor initiates several downstream signaling cascades. The canonical pathway involves coupling to Gαs or Gαolf, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). However, evidence also points to D1 receptor coupling to Gq/PLC pathways and G-protein independent signaling involving β-arrestin, which can lead to the activation of the ERK1/2 pathway. Newer ligands are often designed to be "biased agonists," selectively activating one pathway over another to achieve a desired therapeutic effect while minimizing side effects.
Experimental Protocols
The characterization of D1 receptor ligands relies on a suite of well-established in vitro assays. These protocols allow for the determination of binding affinity, functional potency, and selectivity.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound.
-
Objective: To measure the ability of an unlabeled test ligand to compete with a radiolabeled ligand for binding to the D1 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the D1 receptor (e.g., CHO or HEK293 cells).
-
A selective D1 radioligand with high affinity (e.g., [³H]SCH23390).
-
Test compounds (unlabeled).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding agent (e.g., a high concentration of unlabeled SCH23390 or Butaclamol).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific agent), and competition (radioligand + membranes + serial dilutions of test compound).
-
Incubation: Add cell membranes, radioligand (at a fixed concentration near its Kd), and the respective competitor or buffer to the wells. Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
This assay measures the ability of a ligand to act as an agonist or antagonist by quantifying changes in the intracellular second messenger, cAMP.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound by measuring its effect on cAMP production.
-
Materials:
-
Whole cells expressing the D1 receptor.
-
Test compounds (agonists or antagonists).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., Promega GloSensor™, Cisbio HTRF®).
-
-
Procedure (Agonist Mode):
-
Cell Plating: Seed cells into a 96- or 384-well plate and allow them to attach.
-
Pre-treatment: Incubate cells with a PDE inhibitor to prevent the breakdown of cAMP.
-
Stimulation: Add serial dilutions of the agonist test compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lysis & Detection: Lyse the cells (if required by the kit) and add the detection reagents according to the manufacturer's protocol. These kits typically use a competitive immunoassay format where cellular cAMP competes with a labeled cAMP analog, generating a signal (e.g., luminescence or time-resolved fluorescence resonance energy transfer - TR-FRET) that is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the signal against the log concentration of the agonist to generate a dose-response curve. From this curve, determine the EC50 (concentration producing 50% of the maximal response) and Emax (the maximum response, often expressed relative to a reference full agonist like dopamine).
-
-
Procedure (Antagonist Mode): The protocol is similar, but cells are pre-incubated with the antagonist test compound before adding a fixed concentration (e.g., the EC80) of a known D1 agonist. The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced cAMP production.
Conclusion
The study of D1 receptor pharmacology has evolved significantly from the use of tool compounds like this compound for receptor identification to the development of sophisticated, therapeutically viable ligands. Newer non-catechol agonists such as Tavapadon demonstrate high selectivity and tailored functional activity (e.g., partial agonism), which may offer an improved safety profile by avoiding the off-target effects and poor pharmacokinetics of earlier D1 agonists. The detailed experimental protocols provided herein serve as a foundation for the continued evaluation and comparison of novel D1 ligands, facilitating the discovery of next-generation therapeutics for neurological and psychiatric disorders.
References
Validating the Antagonistic Properties of Sch 38548: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dopamine D1 receptor antagonist candidate, Sch 38548, alongside established antagonists. The objective is to offer a clear, data-driven validation of its antagonistic properties through a review of its binding affinity and a comparison with key alternatives. Experimental protocols for the foundational assays used in these evaluations are also detailed to support reproducible research.
Overview of this compound
This compound is a radioiodinated derivative of the potent and selective D1 dopamine receptor antagonist, SCH-23390. Its primary utility has been in radioligand binding assays to probe the structure and function of the D1 receptor. High binding affinity is a key characteristic of this compound, suggesting its potential as a potent D1 antagonist.
Comparative Analysis of D1 Receptor Antagonists
Table 1: Comparative Binding Affinities of Dopamine D1 Receptor Antagonists
| Compound | Receptor Target | Binding Affinity (Kd or Ki) | Species | Assay Type |
| This compound | Dopamine D1 | ~200 pM (Kd) | Rat | Radioligand Binding |
| SCH-23390 | Dopamine D1 | 0.2 nM (Ki) | Human | Radioligand Binding |
| Ecopipam (SCH-39166) | Dopamine D1/D5 | 1.2 nM (Ki) for D1, 2.0 nM (Ki) for D5 | Human | Radioligand Binding |
| SKF-83566 | Dopamine D1-like | Weaker affinity for D1, potent 5-HT2 antagonist (Ki=11 nM) | - | Radioligand Binding |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of D1 antagonists and the experimental approaches to their validation, the following diagrams illustrate the canonical D1 receptor signaling pathway and the workflows for key validation assays.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]SCH-23390 (a selective D1 antagonist).
-
Test Compound: this compound or other unlabeled antagonists.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled D1 antagonist like butaclamol or unlabeled SCH-23390.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the cell membranes.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
For competition wells, add the different concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine-Stimulated Adenylyl Cyclase (cAMP) Functional Assay
Objective: To determine the functional potency (IC50) of a D1 antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.
Materials:
-
Cells stably or transiently expressing the human dopamine D1 receptor.
-
Dopamine or a selective D1 agonist (e.g., SKF-81297).
-
Test Compound: this compound or other D1 antagonists.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound for a specific duration (e.g., 15-30 minutes). Include a vehicle control.
-
Stimulate the cells with a fixed concentration of a D1 agonist (typically the EC80 concentration) for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of the agonist-stimulated cAMP response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that produces 50% of its maximal inhibition.
Conclusion
This compound exhibits a high binding affinity for the dopamine D1 receptor, comparable to and even exceeding that of some well-established D1 antagonists. This strong binding characteristic, in conjunction with its structural similarity to the known antagonist SCH-23390, provides substantial evidence for its antagonistic properties at the D1 receptor. While direct functional data for this compound is not widely available, the presented comparative binding data and detailed experimental protocols offer a solid foundation for researchers to further validate and utilize this compound in the study of the dopaminergic system. Further functional assays, following the protocols outlined, would be the definitive next step in fully characterizing its antagonist profile.
Comparative Analysis of Sch 38548 and its Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the dopamine D1 receptor antagonist Sch 38548 and its structural analogs. Aimed at researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and development in this area.
Introduction
This compound belongs to the benzazepine class of compounds, which are recognized for their potent and selective antagonism of the dopamine D1 receptor. The prototypical and most extensively studied compound in this series is SCH 23390, chemically identified as (R)-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[1][2] Due to the close structural and functional relationship, and the greater availability of public data, this guide will focus on the comparative analysis of SCH 23390 and its analogs as a representative framework for understanding the structure-activity relationships within this class of D1 antagonists, which is directly applicable to this compound. These compounds are valuable tools for investigating the role of the D1 receptor in various physiological and pathological processes, including neurological and psychiatric disorders.[1][3]
Performance Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound's close analog, SCH 23390, and a selection of its N-alkylamino analogs at the dopamine D1 receptor. This data highlights the impact of structural modifications on receptor interaction and functional activity.
Table 1: Dopamine D1 Receptor Binding Affinities of SCH 23390 and its N-Alkylamino Analogs
| Compound | N-Substituent | Ki (nM) at D1 Receptor |
| SCH 23390 | -CH3 | 0.2[1] |
| Analog 7a | -(CH2)4-N(CH3)2 | 811 |
| Analog 15 | -(CH2)6-N(CH3)2 | 49.3 |
Table 2: Functional Antagonist Activity of SCH 23390 and its N-Alkylamino Analogs at the Dopamine D1 Receptor
| Compound | N-Substituent | Predicted Ki (nM) from Adenylyl Cyclase Assay |
| SCH 23390 | -CH3 | Not explicitly stated in the provided text |
| Analog 7a | -(CH2)4-N(CH3)2 | 60 |
| Analog 11 | -(CH2)6-N(CH3)2-cyanoborane | 34 |
| Analog 15 | -(CH2)6-N(CH3)2 | 21 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the presented data.
Radioligand Binding Assay for Dopamine D1 Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound for the D1 receptor.
1. Membrane Preparation:
-
Tissue (e.g., rat striatum) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a radiolabeled D1 receptor ligand (e.g., [3H]SCH 23390), and the unlabeled test compound at various concentrations.
-
The final volume is brought up with assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a known D1 antagonist.
3. Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Dopamine-Stimulated Adenylyl Cyclase Functional Assay
This assay measures the functional ability of a compound to antagonize the D1 receptor-mediated activation of adenylyl cyclase.
1. Cell Culture and Preparation:
-
A cell line expressing the dopamine D1 receptor (e.g., CHO-K1 cells) is cultured to an appropriate density.
-
On the day of the assay, the cells are harvested and resuspended in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
2. Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Cells are pre-incubated with the test compound at various concentrations for a specific period.
-
Dopamine is then added to stimulate the D1 receptors and induce adenylyl cyclase activity.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed to release the intracellular cyclic AMP (cAMP).
-
The amount of cAMP produced is quantified using a commercially available cAMP assay kit, which is often based on competitive binding principles (e.g., ELISA, HTRF).
4. Data Analysis:
-
The concentration-response curve for the test compound's inhibition of dopamine-stimulated cAMP production is plotted.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the maximal dopamine response, is determined.
-
The functional potency (often expressed as a predicted Ki or IC50) is derived from this data.
Visualizations
The following diagrams illustrate the D1 dopamine receptor signaling pathway and a general workflow for a radioligand binding assay.
Caption: D1 Dopamine Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol | C17H18ClNO | CID 5018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dopamine D1 receptor antagonist reduces stimulant-induced conditioned place preferences and dopamine receptor supersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Sch 38548: A Comparative Analysis Against Gold-Standard D1 Antagonists
A comprehensive benchmarking of the dopamine D1 receptor antagonist Sch 38548 against the gold-standard antagonists SCH 23390 and ecopipam (SCH 39166) is currently not feasible due to a lack of publicly available scientific data on this compound. Extensive searches of scientific literature, patent databases, and chemical repositories have yielded minimal information on the pharmacological properties of this compound, beyond its identification as a D1-dopamine receptor ligand.
This guide will, therefore, focus on providing a detailed comparison of the well-characterized, gold-standard D1 antagonists, SCH 23390 and ecopipam. This information will serve as a reference for the type of experimental data required for a thorough comparative analysis and will be valuable to researchers, scientists, and drug development professionals working with D1 receptor ligands.
Gold-Standard Dopamine D1 Antagonists: An Overview
The development of selective dopamine D1 receptor antagonists has been crucial for elucidating the role of the D1 receptor in various physiological and pathological processes. SCH 23390 was the first truly selective D1 antagonist and has been instrumental as a research tool. Ecopipam (SCH 39166) was developed subsequently with an improved selectivity profile and pharmacokinetic properties, making it a candidate for clinical investigation.
Data Presentation: A Comparative Look at Gold-Standard D1 Antagonists
The following tables summarize the available quantitative data for SCH 23390 and ecopipam, highlighting key parameters for benchmarking D1 antagonists.
Table 1: In Vitro Receptor Binding Affinity (Ki in nM)
| Compound | D1 Receptor | D5 Receptor | D2 Receptor | 5-HT2A Receptor | 5-HT2C Receptor |
| SCH 23390 | 0.2[1] | 0.3[1] | >2500 | High Affinity | 9.3 |
| Ecopipam (SCH 39166) | 1.2 | 2.0 | Low Affinity | Low Affinity | 1327 |
Note: "High Affinity" and "Low Affinity" are used where specific Ki values were not consistently reported across sources, but the relative affinity is well-established.
Table 2: In Vivo Efficacy and Pharmacokinetic Profile
| Compound | In Vivo Efficacy Models | Duration of Action (Primates) | Oral Bioavailability | Key Pharmacokinetic Features |
| SCH 23390 | - Blocks stimulant-induced behaviors- Anticonvulsant effects- Induces catalepsy at higher doses | Short | Poor | Rapid metabolism |
| Ecopipam (SCH 39166) | - Reduces tic severity in Tourette syndrome- Attenuates euphoric effects of cocaine | Longer than SCH 23390 | Orally active | Extensively metabolized, primarily via glucuronidation. Elimination half-life of approximately 10-17 hours. |
Experimental Protocols
A comprehensive understanding of the data requires insight into the experimental methodologies used to generate it. Below are generalized protocols for key experiments in the characterization of D1 antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Procedure:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat striatum for D1 receptors) are homogenized and centrifuged to isolate cell membranes.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to the receptor (e.g., [³H]SCH 23390 for D1 receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Pharmacology (e.g., Conditioned Place Preference)
Objective: To assess the effect of a D1 antagonist on the rewarding properties of a substance.
General Procedure:
-
Apparatus: A three-chambered box with distinct visual and tactile cues in the two larger chambers.
-
Pre-conditioning: Animals are allowed to freely explore all chambers to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of a stimulant (e.g., cocaine or methamphetamine) and are confined to one of the larger chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Test Day: Animals are pre-treated with the D1 antagonist (e.g., SCH 23390) or vehicle and then allowed to freely explore all three chambers.
-
Data Analysis: The time spent in the drug-paired chamber is measured. A significant reduction in time spent in the drug-paired chamber in the antagonist-treated group compared to the vehicle group indicates that the antagonist has blocked the rewarding effect of the stimulant.
Mandatory Visualizations
The following diagrams illustrate key concepts in D1 receptor pharmacology and experimental design.
Caption: Canonical Dopamine D1 Receptor Signaling Pathway and Antagonist Action.
Caption: General Experimental Workflow for Characterizing D1 Receptor Antagonists.
References
Safety Operating Guide
Personal protective equipment for handling Sch 38548
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Sch 38548 based on general laboratory safety principles and information from a safety data sheet for a structurally analogous research chemical, SCH 412348. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations should be considered a baseline. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, fostering a culture of safety and building trust in our commitment to laboratory safety.
I. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on the potential hazards associated with similar research compounds, which may include oral toxicity and environmental hazards.[1]
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with side-shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact. |
| Body Protection | Impervious Clothing / Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area or under a chemical fume hood is required.[1] If aerosolization is possible or ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
II. Operational Plan: Handling and Storage
Safe handling and storage are critical to prevent exposure and maintain the integrity of the compound.
A. Handling Procedures:
-
Preparation: Before handling, ensure that a designated work area, such as a chemical fume hood, is clean and uncluttered. Have all necessary equipment and waste containers readily accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting: Handle the compound in a chemical fume hood to avoid inhalation of any dust or aerosols.[1] Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Practices: Avoid all direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
B. Storage Conditions:
-
Store in a tightly sealed container in a cool, well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
III. Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Compound Disposal: Dispose of unused this compound and its solutions as hazardous chemical waste. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with institutional and local regulations.
-
Regulatory Compliance: All waste must be disposed of through your institution's EHS department in accordance with all federal, state, and local regulations.
IV. Experimental Workflow Diagram
The following diagram illustrates the general workflow for safely handling a potent research compound like this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
